4,4'-Oxydianiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenoxy)aniline | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
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InChI Key |
HLBLWEWZXPIGSM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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DSSTOX Substance ID |
DTXSID0021094 | |
| Record name | 4,4'-Oxydianiline | |
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Molecular Weight |
200.24 g/mol | |
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Physical Description |
4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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| Record name | 4,4'-Diaminodiphenyl ether | |
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Boiling Point |
Sublimes (NTP, 1992), >300 °C | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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| Record name | BIS(4-AMINOPHENYL) ETHER | |
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Flash Point |
426 °F (NTP, 1992), 219 °C, 219 °C (closed cup) | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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| Record name | 4,4'-Diaminodiphenyl ether | |
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Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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| Record name | BIS(4-AMINOPHENYL) ETHER | |
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Vapor Pressure |
10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg] | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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| Record name | 4,4'-Diaminodiphenyl ether | |
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Color/Form |
Colorless crystals | |
CAS No. |
101-80-4 | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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| Record name | 4,4′-Diaminodiphenyl ether | |
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| Record name | Bis(4-aminophenyl) ether | |
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| Record name | 4,4'-Oxydianiline | |
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| Record name | Benzenamine, 4,4'-oxybis- | |
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| Record name | DIAMINODIPHENYL ETHER | |
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Melting Point |
367 to 369 °F (NTP, 1992), 189 °C (decomposes | |
| Record name | 4,4'-DIAMINODIPHENYL ETHER | |
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Synthetic Methodologies of 4,4 Oxydianiline
Established Synthetic Pathways to 4,4'-Oxydianiline (B41483)
The industrial production of this compound has predominantly relied on two well-established synthetic sequences. These methods are characterized by their multi-step nature, typically involving the synthesis of a dinitro intermediate followed by a reduction step.
Reduction of 4,4'-Dinitrodiphenyl Ether
The most common route to this compound involves the reduction of its precursor, 4,4'-dinitrodiphenyl ether. nih.gov This reduction is a critical step that converts the two nitro groups (-NO₂) into amino groups (-NH₂). Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and the high purity of the resulting product.
The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Various catalysts can be employed, with palladium on activated carbon (Pd/C) being a common choice. chemicalbook.com Other catalytic systems, including Raney nickel, are also utilized. The process conditions are carefully controlled to optimize the reaction. For instance, using a 5% palladium on carbon catalyst in DMF, the reaction can be conducted at approximately 140°C under a hydrogen atmosphere for about 5 hours. Another set of conditions involves stirring a mixture of 4,4'-dinitrodiphenyl ether and 10% Pd/C in DMF at 65°C for 12 hours under a hydrogen atmosphere. chemicalbook.comresearchgate.net A high yield of 99.5% has been reported when the hydrogenation is performed at 140°C and 1 MPa hydrogen pressure for 5 hours. nih.gov
An alternative to catalytic hydrogenation is chemical reduction using agents like iron filings in the presence of an acid, such as hydrochloric acid, in a solvent like butanol. fishersci.ca This method, while effective, is often less preferred in modern large-scale industrial settings compared to catalytic hydrogenation.
Table 1: Reaction Conditions for the Reduction of 4,4'-Dinitrodiphenyl Ether
| Catalyst | Solvent | Temperature (°C) | Pressure | Duration (hours) | Yield (%) | Reference |
| Palladium on Carbon (Pd/C) | N,N-Dimethylformamide (DMF) | 140 | Hydrogen Atmosphere | 5 | High Purity | |
| 10% Palladium on Carbon (Pd/C) | N,N-Dimethylformamide (DMF) | 65 | Hydrogen Atmosphere | 12 | 85 | researchgate.netepa.gov |
| 5% Palladium on Carbon (Pd/C) | N,N-Dimethylformamide (DMF) | 140 | 1 MPa | 5 | 99.5 | nih.gov |
| Iron Filings / Ammonium Chloride | Butanol | 95-100 | Atmospheric | 2 | Not Specified | fishersci.ca |
| Palladium or Raney Nickel | Ethanol (B145695) or THF | Not Specified | 3-5 atm H₂ | Not Specified | Not Specified |
Reaction of 4-Fluoro Nitrobenzene with 4-Nitrophenol
This pathway first involves the synthesis of the intermediate 4,4'-dinitrodiphenyl ether through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. chemicalbook.comresearchgate.net In this reaction, 4-fluoronitrobenzene is reacted with 4-nitrophenol. chemicalbook.comresearchgate.net The reaction is facilitated by a base, such as potassium carbonate (K₂CO₃), and is typically carried out in a high-boiling polar aprotic solvent system, like a mixture of dimethylacetamide (DMAc) and toluene (B28343). chemicalbook.comresearchgate.net The reaction mixture is heated to elevated temperatures, for example, 165°C for 4 hours, to drive the condensation and form the ether linkage. chemicalbook.comresearchgate.net
Once the 4,4'-dinitrodiphenyl ether is synthesized and isolated, it is then subjected to reduction to yield this compound, following the methods described in the previous section (2.1.1.). chemicalbook.comresearchgate.net This two-step process provides a reliable method for producing the target diamine from readily available starting materials.
Novel Synthetic Approaches and Optimized Reaction Conditions
Research continues to focus on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound. These efforts are centered on optimizing existing reaction conditions and exploring entirely new synthetic routes.
Optimization of the established Ullmann condensation to produce 4,4'-dinitrodiphenyl ether has been a key area of investigation. It has been found that conducting the condensation of p-chloronitrobenzene with an alkali metal salt of p-nitrophenol in dimethylacetamide at a controlled temperature range of 155-170°C, which is below the reflux temperature, can minimize the formation of impurities. google.com Furthermore, using a specific solvent ratio of 0.7 to 1.4 parts by weight of dimethylacetamide per part of p-chloronitrobenzene is critical for achieving high yields and purity. google.com Another optimization involves the use of a copper(I) iodide (CuI) catalyst, which allows the reaction temperature to be lowered to 70-90°C, thereby enhancing safety and reducing byproducts. google.com
In the reduction step, process parameters have been fine-tuned. For catalytic hydrogenation, preferred conditions include a hydrogen pressure of 0.3-0.5 MPa and a reaction temperature of 90-100°C for 5-12 hours using a Pd/C catalyst. thegoodscentscompany.com
A notable novel approach for the synthesis of this compound starts from 1,4-diiodobenzene (B128391). google.com This method involves a copper-catalyzed reaction of 1,4-diiodobenzene in a polar solvent to produce 4,4'-oxybis(iodobenzene) as an intermediate. This intermediate can then undergo amination with ammonia (B1221849) directly, without the need for a separate purification step, to yield this compound with high efficiency. google.com This process is advantageous as the iodine used can be recovered and reused. google.com Another green chemistry approach involves the synthesis in a water phase, reacting 4-nitrochlorobenzene with potassium hydroxide, followed by catalytic hydrogenation, thus avoiding organic solvents. kaimosi.com
Synthesis of Functionalized this compound Derivatives
The primary amine groups of this compound serve as reactive handles for the synthesis of a wide array of functionalized derivatives. These derivatives are tailored for specific applications, ranging from advanced polymer science to coordination chemistry.
Schiff Base Formation from this compound and Aldehydes
Schiff bases, or imines, are readily formed through the condensation reaction of the primary amine groups of this compound with carbonyl compounds, particularly aldehydes. fishersci.cafishersci.ca The reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond.
A typical synthesis involves reacting this compound with two equivalents of an aromatic aldehyde in a suitable solvent like ethanol or methanol (B129727). fishersci.cawikipedia.org For example, the reaction of this compound (1 equivalent) with o-vanillin (2 equivalents) in methanol at room temperature for one hour yields the corresponding bis-Schiff base as a precipitate in high yield (97%). fishersci.cafishersci.ca The stoichiometry is key, as reacting with one equivalent of an aldehyde can lead to a mono-Schiff base derivative. thegoodscentscompany.com These reactions are often straightforward and produce crystalline products that can be easily purified by filtration and washing. fishersci.cawikipedia.org
Table 2: Examples of Schiff Base Synthesis from this compound
| Aldehyde | Molar Ratio (ODA:Aldehyde) | Solvent | Reaction Conditions | Product Type | Reference |
| o-Vanillin | 1:2 | Methanol | Room Temperature, 1 hour | Bis-Schiff Base | fishersci.cafishersci.ca |
| Substituted Benzaldehydes | 1:2 | Ethanol | Reflux | Bis-Schiff Base | wikipedia.org |
| Vanillin (B372448) | 1:1 | Not Specified | Not Specified | Mono-Schiff Base | thegoodscentscompany.com |
Sulfonated Diamine Derivatives of this compound
Sulfonated derivatives of this compound are of significant interest, particularly for applications in proton exchange membranes for fuel cells. The sulfonic acid (-SO₃H) groups are introduced onto the aromatic rings of the diamine, enhancing properties like proton conductivity.
A direct sulfonation method is commonly employed to synthesize these derivatives. For instance, 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS) is synthesized by treating this compound with fuming sulfuric acid. fishersci.atfishersci.pt In this procedure, ODA is dissolved in concentrated sulfuric acid, followed by the addition of fuming sulfuric acid, which acts as the sulfonating agent. fishersci.pt The introduction of the electron-withdrawing sulfonic acid groups can decrease the nucleophilicity of the amine groups, which is a consideration for subsequent polymerization reactions. easychem.org These sulfonated diamines are crucial monomers for creating sulfonated polyimides, which are synthesized via polycondensation with various dianhydrides. fishersci.at
Amino Acid Conjugates of this compound
The synthesis of amino acid conjugates with this compound involves the formation of an amide bond between the carboxylic acid group of an amino acid and one of the primary amine groups of this compound. This process creates a new, larger molecule that incorporates the structural features of both parent compounds. The general synthetic approach requires careful selection of protecting groups and coupling agents to ensure a high yield and purity of the desired conjugate.
A common strategy for this conjugation is as follows:
Protection of the Amino Acid: The amino group of the amino acid is first protected to prevent self-polymerization. Common protecting groups used in peptide chemistry, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are well-suited for this purpose.
Activation of the Carboxylic Acid: The carboxylic acid group of the protected amino acid is activated to facilitate the reaction with the less nucleophilic aromatic amine of this compound. This can be achieved using various coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to a more reactive acid chloride.
Coupling Reaction: The activated amino acid is then reacted with this compound in an appropriate aprotic solvent. The reaction typically proceeds at room temperature.
Deprotection: If the final product requires a free amino group, the protecting group is removed in a final step. For instance, Boc groups are removed under acidic conditions (e.g., with trifluoroacetic acid), while Cbz groups are typically cleaved by hydrogenolysis.
A particularly efficient and high-yield method for creating such conjugates involves the in situ formation of a selenocarboxylate intermediate from the protected amino acid. This intermediate subsequently undergoes a non-nucleophilic amidation reaction with an azide, a method that has proven effective for synthesizing conjugates of amino acids with aromatic amines like p-nitroaniline and 7-amino-4-methylcoumarin (B1665955) and is applicable to this compound. This method is noted for its tolerance of common protecting groups and its applicability to both single amino acids and short peptides.
Research has also demonstrated the use of this compound as a diamine linker in the one-pot, multi-component synthesis of more complex hybrid molecules, such as bis-coumarinyl oxadiazole conjugates. In these syntheses, this compound acts as a bridge, connecting two separate molecular entities.
| Reaction Type | Key Reagents | Description | Reference |
| Amide Coupling | N-protected amino acid, DCC/EDCI, this compound | Standard peptide coupling method to form an amide bond between the amino acid and the diamine. | |
| Selenocarboxylate/Azide Amidation | N-protected amino acid, Isopropyl chloroformate, NaHSe, Azide | A high-yield method involving an in-situ generated selenocarboxylate intermediate that reacts with an azide. | |
| Multi-component Reaction | Diamine linker (this compound), other functional molecules | One-pot synthesis to create complex bridged molecules for specific applications. |
Naphthalene-Di-Arylamine Pendants with this compound
This compound serves as a critical monomer in the synthesis of advanced polymers, such as polyamides featuring naphthalene-di-arylamine pendant groups. These polymers are of interest for their potential applications as semiconductor materials, owing to their high thermal stability and photoluminescence properties.
A specific synthetic methodology involves a polycondensation reaction between this compound and a custom-synthesized di-carboxylic acid monomer containing a naphthalene-diphenylamine core. The synthesis of the final polyamide can be broken down into two major stages:
Synthesis of the Di-acid Monomer: A novel diphenylamine (B1679370) di-acid monomer, specifically 4,4'-dicarboxy-6-methylnaphthalene-diphenylamine, is first prepared. This process starts with an aromatic nucleophilic substitution reaction between p-cyanobenzofluoride and 5-methoxynaphthalene-1-amine. This reaction yields a di-cyanide intermediate (4,4'-dicyano-6-methylnaphthalene-diphenylamine). The synthesis is completed by the alkaline hydrolysis of this dicyanide compound, which converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), forming the final di-acid monomer.
Polycondensation with this compound: The resulting di-acid monomer is then polymerized with an aromatic diamine, such as this compound. The polycondensation reaction is typically carried out using triphenylphosphite (TPP) and pyridine (B92270) as condensing agents in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). This reaction forms a polyamide (designated P-CONH) where the this compound acts as a flexible linker between the rigid naphthalene-di-arylamine units.
The resulting polyamides have been shown to be soluble in many polar organic solvents and can be cast into strong, flexible films. Characterization via Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the polyamide structure, with characteristic absorption bands for the N-H and amide C=O stretching vibrations.
| Reaction Stage | Key Reactants | Key Reagents/Solvents | Product | Reference |
| Monomer Synthesis | p-Cyanobenzofluoride, 5-Methoxynaphthalene-1-amine | NaH, DMF, then alkaline hydrolysis | 4,4'-dicarboxy-6-methylnaphthalene-diphenylamine (di-acid monomer) | |
| Polymerization | Di-acid monomer, this compound | Triphenylphosphite (TPP), Pyridine, NMP | Polyamide with naphthalene-di-arylamine pendants |
Polymerization Chemistry of 4,4 Oxydianiline
Polyimide Synthesis via 4,4'-Oxydianiline (B41483)
The most prevalent method for synthesizing polyimides from this compound is the "two-step" or "classical" method. vt.eduvt.edu This process involves two distinct stages: the formation of a soluble poly(amic acid) precursor, followed by a cyclization step to form the final, insoluble, and infusible polyimide. vt.edu
Two-Step Poly(amic acid) Process
The initial step is a polycondensation reaction carried out at ambient temperatures in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). vt.edu In this stage, the nucleophilic amine groups of this compound attack the electrophilic carbonyl carbons of a dianhydride monomer. vt.eduvt.edu This reaction opens the anhydride (B1165640) ring and forms an amide linkage, resulting in a long-chain, soluble poly(amic acid) (PAA). vt.edu The success of this step in achieving a high molecular weight polymer is highly dependent on factors like the purity of the monomers and solvent, the reaction temperature, and the stoichiometry of the reactants. vt.edu
The second step is imidization, which involves the cyclization of the amic acid groups to form the stable five-membered imide ring. This is typically achieved by heating the poly(amic acid) film or solution at elevated temperatures, often in a stepwise manner up to 300-350°C. vt.edu Alternatively, chemical imidization can be employed using dehydrating agents like acetic anhydride and a catalyst such as pyridine (B92270). vt.edu
The reaction of this compound with Pyromellitic Dianhydride (PMDA) is a classic and widely studied polyimide synthesis, yielding a polymer commonly known by the trade name Kapton®. vt.edu The polycondensation proceeds via the two-step poly(amic acid) process. The resulting poly(amic acid) is then thermally or chemically treated to induce cyclization, forming the final polyimide. The rigid structure of PMDA contributes to the exceptional thermal stability and mechanical properties of the final polyimide. vt.edu Research has shown that precise control of the stoichiometric balance between ODA and PMDA is crucial to prevent incomplete polymerization or premature gelation. The reaction is typically conducted in polar aprotic solvents where the monomers are soluble.
Table 1: Research Findings on PMDA-ODA Polycondensation
| Parameter | Observation | Reference(s) |
|---|---|---|
| Reaction Type | Polycondensation | chemrxiv.org |
| Intermediate | Poly(amic acid) | researchgate.net |
| Imidization | Thermal or Chemical | vt.edu |
| Key Feature | High thermal stability | vt.eduvt.edu |
The polycondensation of this compound with 4,4'-Oxydiphthalic Anhydride (ODPA) also follows the two-step poly(amic acid) route. scielo.brspiedigitallibrary.org The presence of an ether linkage in both the diamine (ODA) and the dianhydride (ODPA) imparts greater flexibility to the resulting polyimide backbone compared to the rigid PMDA-based polyimides. mdpi.com This increased flexibility can lead to improved processability and solubility in organic solvents. researchgate.net Studies have shown that polyimides derived from ODPA and ODA can be synthesized to be soluble in various organic solvents, facilitating their processing into films and coatings. researchgate.net
The incorporation of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) in polycondensation with this compound is a key strategy for producing polyimides with enhanced optical transparency and lower dielectric constants. scielo.brunilongindustry.com The bulky, fluorine-containing hexafluoroisopropylidene group disrupts chain packing and reduces intermolecular charge transfer interactions, which are responsible for the characteristic color of many aromatic polyimides. scielo.brunilongindustry.com The synthesis proceeds through the formation of a poly(amic acid) intermediate in a suitable solvent, followed by imidization. scielo.br Research has demonstrated that copolymerizing 6FDA with other dianhydrides, such as ODPA or BPDA, allows for the fine-tuning of properties like tensile strength, thermal stability, and optical transmittance. scielo.br
Table 2: Properties of 6FDA-based Polyimides
| Property | Enhancement | Reference(s) |
|---|---|---|
| Optical Transparency | Increased | scielo.brunilongindustry.com |
| Dielectric Constant | Lowered | unilongindustry.com |
| Solubility | Improved | unilongindustry.com |
The reaction of this compound with 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) is another example of polyimide synthesis via the two-step poly(amic acid) method. vt.eduresearchgate.net The ketone linkage in the BTDA monomer introduces a point of flexibility in the polymer backbone. researchgate.net Polyimides based on BTDA and ODA are known for their good thermal and mechanical properties. vt.edu Studies have explored the synthesis of copolymers using BTDA and other dianhydrides to achieve a balance of properties. researchgate.netshodex.com For instance, the combination of BTDA with more rigid dianhydrides can be used to tailor the glass transition temperature and mechanical strength of the final polymer. vt.edu
Biphenyltetracarboxylic Dianhydride (BPDA) is another important dianhydride used in the synthesis of high-performance polyimides with this compound. scielo.brresearchgate.net The polycondensation reaction forms a poly(amic acid) precursor, which is subsequently converted to the polyimide. scielo.br The rigid and planar structure of the biphenyl (B1667301) group in BPDA contributes to the high thermal stability and mechanical strength of the resulting polyimides. researchgate.net Research has shown that polyimides derived from BPDA and ODA exhibit excellent thermal properties and can be processed into films with high tensile strength and modulus. researchgate.net Copolymerization of BPDA with other dianhydrides like 6FDA has been investigated to create polyimides with a combination of high performance and improved processability. scielo.br
Polycondensation with 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
One-Pot High-Temperature Polycondensation Methods
One-pot high-temperature polycondensation offers a more direct route to polyimides. This method involves heating a stoichiometric mixture of the diamine and dianhydride monomers in a high-boiling point solvent or a mixture of solvents at temperatures between 180°C and 220°C. vt.edu The imidization reaction proceeds rapidly at these temperatures, and the water generated during the reaction is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion. vt.edu
A notable example of this technique is the synthesis of aromatic polyimides using molten benzoic acid as the reaction medium. mdpi.comresearchgate.netnih.gov This method has been successfully employed for the polycondensation of 3,4'-oxydianiline (B46408) with various tetracarboxylic acid dianhydrides. mdpi.comresearchgate.netnih.gov The one-pot synthesis in molten benzoic acid is advantageous as it can lead to the formation of a completely imidized, high-molecular-weight product in a relatively short time frame of 2-4 hours. researchgate.net
Thermal Imidization Mechanisms and Kinetics
Thermal imidization is a crucial step in the traditional two-step polyimide synthesis, where the precursor poly(amic acid) is converted to the final polyimide by heating. vt.edu This process is particularly useful for producing polyimide films or coatings. The PAA is first cast onto a substrate and then subjected to a thermal cycle with temperatures typically ranging from 100°C to 350°C. vt.edu
The mechanism of thermal imidization involves the cyclodehydration of the amic acid groups to form the stable imide rings. This conversion is critical for achieving the desired high-performance properties of the polyimide. The kinetics of this process are influenced by several factors, including the chemical structure of the monomers, the heating rate, and the film thickness. The process often requires temperatures above the glass transition temperature of the polyimide to ensure sufficient chain mobility for the cyclization to go to completion. vt.edu It has been noted that during thermal treatment of polyetherimides in the range of 250-300°C, processes of chemical "structurization" or crosslinking of polymer chains can occur. oatext.com
In contrast to thermal imidization, chemical imidization can be performed at ambient temperatures using a mixture of an aliphatic carboxylic acid anhydride and a tertiary amine, such as acetic anhydride and pyridine. vt.edu A key difference is that the reverse propagation reaction that can occur during thermal imidization is not a factor in chemical imidization. vt.edu
Influence of Monomer Stoichiometry and Solvent Selection in Polyimide Synthesis
The success of polyimide synthesis is highly dependent on both the stoichiometry of the monomers and the choice of solvent. Precise control over the molar ratio of the dianhydride and diamine is critical for achieving high molecular weight polymers. An equimolar ratio is generally targeted, as an excess of one monomer can limit the chain growth. nasa.gov However, in some cases, a slight excess of the dianhydride has been found to increase the molecular weight by compensating for reactions with impurities. vt.edu
The selection of the solvent is equally important. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are commonly used because they effectively dissolve both the monomers and the resulting poly(amic acid). vt.edu The solvent's purity is crucial, as impurities like water can react with the dianhydride and hinder the polymerization process. vt.edu The concentration of the monomers in the solvent also plays a role, with higher concentrations often leading to higher molecular weight poly(amic acids). vt.edu Furthermore, the mode of monomer addition can influence the final molecular weight; adding the solid dianhydride to a solution of the diamine has been shown to produce higher molecular weights. vt.edu
Polyamide Synthesis Utilizing this compound
This compound is also a key monomer in the synthesis of aromatic polyamides, prized for their thermal stability and mechanical strength.
Polycondensation with Dicarboxylic Acid Monomers
Polyamides are synthesized through the polycondensation reaction of this compound with various dicarboxylic acid monomers. orientjchem.orgtandfonline.com This reaction can be carried out using several methods, including direct polycondensation. In one approach, new aromatic polyamides were prepared by the direct polycondensation of dicarboxylic acids with this compound in N-methyl-2-pyrrolidinone (NMP) using triphenyl phosphite (B83602) and pyridine as condensing agents. dtic.milacs.org This method has been used to synthesize polyamides with inherent viscosities ranging from 1.29 to 2.39 dL/g. dtic.mil
Another study reported the direct synthesis of semiaromatic polyamides through the bulk polycondensation of aliphatic dicarboxylic acids with aromatic diamines like this compound under natural pressure. acs.org This solvent-free method involved a stepwise increase in temperature to facilitate the polymerization. acs.org
The properties of the resulting polyamides are influenced by the structure of the dicarboxylic acid used. For instance, the incorporation of flexible moieties into the diamine or the use of specific dicarboxylic acids can modify the properties of the final polymer. tandfonline.com
Aromatic Polyamide Architectures
The architecture of aromatic polyamides derived from this compound can be tailored to achieve specific properties. The flexible ether linkage in ODA contributes to improved solubility and processability compared to more rigid aromatic polyamides. tandfonline.com The structure of the dicarboxylic acid co-monomer also plays a significant role in determining the final polymer architecture and properties.
For example, the use of thianthrene-based dicarboxylic acids in polycondensation with this compound results in polyamides with enhanced solubility while maintaining good thermal stability. dtic.mil Similarly, incorporating bulky substituent groups on the diamine or dicarboxylic acid monomers can hinder chain packing, increase free volume, and lead to amorphous polyamides with good solubility and optical transparency. researchgate.net The introduction of flexible sulfone linkages into the polyamide backbone can also enhance solubility in organic solvents. d-nb.info
Nitrated Polyamides derived from this compound
The synthesis of nitrated polyamides derived from this compound involves the nitration of the ODA monomer or a precursor. One approach involves the nitration of N,N'-bis(carbethoxy)oxydianiline in a mixture of acetic anhydride and nitric acid to produce a dinitro derivative. dtic.mil This nitrated monomer can then potentially be used in polycondensation reactions to form nitrated polyamides. The introduction of nitro groups into the polymer backbone can be a strategy to modify the polymer's properties, although specific details on the synthesis and characterization of nitrated polyamides from ODA are limited in the provided context.
Polyurea Synthesis with this compound
This compound (ODA) is a key diamine monomer used in the synthesis of polyureas. Polyureas are a class of elastomers characterized by the presence of urea (B33335) linkages (-R-NH-CO-NH-R'-) in their polymer backbone. The synthesis of polyureas involving ODA typically proceeds through the reaction of the diamine with a diisocyanate.
One common method for polyurea synthesis is the reaction of a multifunctional isocyanate with a multifunctional amine, such as ODA. mdpi.com For instance, polyurea aerogels have been prepared from the reaction of methylene (B1212753) diphenyl diisocyanate (MDI) with ODA in a solvent like N-methylpyrrolidone (NMP). mdpi.com The selection of ODA as the diamine is strategic; its less bulky structure and the flexible ether linkage in its backbone contribute to a more flexible polymer chain. mdpi.com This flexibility can facilitate greater segmental hydrogen bonding, which influences the material properties of the resulting polyurea. mdpi.com
Another approach involves precipitation polymerization. For example, the polymerization of toluene (B28343) diisocyanate (TDI) and this compound in acetone (B3395972) can lead to the formation of polyurea with varying morphologies, including nanofibers or granular aggregates, depending on the agitation conditions during polymerization. researchgate.net The reaction between isocyanates and amines to form ureas is generally a rapid process. mdpi.com
A phosgene-free route for synthesizing oligoureas with amino end-groups has also been developed. This method involves the thermal polymerization of bisacetoacetamides, prepared from diamines like ODA and diketene, in the presence of a diamine to yield low molecular weight polyureas. koreascience.kr These amino-terminated oligoureas can then serve as building blocks for creating more complex copolymers, such as poly(urea-imide), by reacting them with other monomers like pyromellitic dianhydride. koreascience.kr
The general reaction scheme for the polymerization of this compound with a diisocyanate to form a polyurea is a step-growth polymerization. The amine groups of ODA nucleophilically attack the isocyanate groups of the diisocyanate monomer, leading to the formation of urea linkages and the growth of the polymer chain. researchgate.net This reaction is highly efficient and can be carried out via various techniques, including direct, solution, and emulsion polymerization. gatech.edu
Table 1: Examples of Polyurea Synthesis Involving this compound
| Diisocyanate Co-monomer | Polymerization Method/Conditions | Resulting Polymer/Product | Key Findings | Reference(s) |
| Methylene diphenyl diisocyanate (MDI) | Solution polymerization in NMP | Polyurea aerogels | ODA's flexible ether linkage enhances segmental hydrogen bonding. | mdpi.com |
| Toluene diisocyanate (TDI) | Precipitation polymerization in acetone | Polyurea nanofibers or granular polymer | Polymer morphology is dependent on agitation conditions. | researchgate.net |
| Not applicable (Diketene used) | Thermal polymerization of bisacetoacetamide derivative of ODA | Amino-terminated oligoureas | Phosgene-free route to polyureas; oligomers can be used to synthesize poly(urea-imide)s. | koreascience.kr |
Other Polymerization Pathways Involving this compound
Beyond polyimides and polyureas, this compound is a versatile monomer utilized in the synthesis of a range of other high-performance polymers. Its applications extend to the production of poly(ester)imide resins, poly(amide)imide resins, polyether imides, polyimine vitrimers, and polyguanamines. atamanchemicals.comwikipedia.orgsdlookchem.com
This compound is a crucial raw material for producing poly(ester)imide resins, which are known for their high-temperature resistance. sdlookchem.commade-in-china.comchemdad.comnih.gov These polymers are used in applications such as temperature-resistant wire enamels, coatings, and films. wikipedia.orgnih.gov The synthesis of these resins involves the reaction of ODA with a dianhydride that also contains ester linkages. For instance, a phosphorus-containing copoly(ester-amide-imide) has been synthesized through a solution polycondensation reaction of an aromatic dianhydride, 1,4-[2-(6-oxido-6H-dibenz
Poly(amide)imide (PAI) resins, which are used in manufacturing heat-resistant wire enamels and coatings, are another class of polymers synthesized using this compound. atamanchemicals.comwikipedia.orgsdlookchem.com The synthesis of PAIs involves the reaction of ODA with a monomer containing both amide and carboxylic acid or acid chloride functionalities. A series of alternating polyamide–imides have been synthesized by a one-pot polycondensation of cardo diamines, trimellitic anhydride, and various aromatic diamines, including this compound, using triphenyl phosphite as a condensing agent. researchgate.net These polymers were found to be readily soluble in a variety of organic solvents. researchgate.net Furthermore, highly transparent and thermally stable semi-aromatic poly(amide-imide)s have been successfully prepared by the direct polycondensation of a diimide-dicarboxylic acid monomer with aromatic diamines like ODA in N-methyl-2-pyrrolidinone (NMP). jst.go.jp Research has also focused on incorporating flexible alkoxy groups into the PAI backbone to improve solubility and processability. ncl.res.in
This compound is also employed in the production of aromatic polyether imides (PEIs). atamanchemicals.comwikipedia.orgsdlookchem.com The synthesis of PEIs typically involves a two-stage solution process. Polyether imides have been synthesized from bis(ether anhydride)s derived from various dihydroxynaphthalenes and aromatic diamines, including this compound. rsc.orgrsc.orgrsc.org These reactions are usually carried out with chemical imidization. rsc.orgrsc.orgrsc.org The resulting PEIs based on ODA have shown high thermal stability, with some being stable up to 590 °C, and glass-transition temperatures often exceeding 220 °C. rsc.orgrsc.orgrsc.org During the synthesis of PEIs from the bis(ether anhydride) of 2,3-dihydroxynaphthalene (B165439) and ODA, the formation of a small amount of a crystalline, insoluble cyclic oligomer has been observed. rsc.orgrsc.orgrsc.org
The use of this compound has been proposed for the production of polyimine vitrimers. atamanchemicals.comwikipedia.org Vitrimers are a class of polymers that are covalently cross-linked but can be reprocessed like thermoplastics at elevated temperatures due to associative exchange reactions. Polyimine vitrimers are synthesized by reacting diamines or polyamines with dialdehydes or polyaldehydes to form a network of imine (Schiff base) linkages. nih.gov Research has demonstrated the synthesis of bio-based polyimine vitrimers by condensing vanillin (B372448) (a renewable aldehyde) with this compound. acs.orgupc.edu This diimine-containing monomer can then be cross-linked to form the vitrimeric network. acs.orgupc.edu These materials exhibit dynamic properties, such as stress relaxation, recyclability, and self-healing capabilities, which are tunable based on the chemical structure of the monomers used. nih.gov
This compound can be used as a reactant to synthesize polyguanamines. sigmaaldrich.comcenmed.comsigmaaldrich.com This is achieved through the chemoselective polycondensation of ODA with a substituted dichloro-1,3,5-triazine, such as 2-amino-4,6-dichloro-1,3,5-triazine, in the presence of a base like potassium carbonate. sigmaaldrich.comcenmed.comsigmaaldrich.comresearchgate.net The investigation into the polycondensation of 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with various aromatic diamines, including ODA, has shown that high molecular weight polyguanamines can be obtained at elevated temperatures in N-methylpyrrolidone (NMP). researchgate.net In another study, aromatic poly(guanamine-imide)s were synthesized using a dichlorotriazine derivative, which reacted with ODA. titech.ac.jp
Table 2: Other Polymerization Pathways of this compound
| Polymer Class | Co-monomer(s) / Reactant(s) | Synthesis Method | Key Findings | Reference(s) |
| Poly(ester)imide | 1,4-[2-(6-oxido-6H-dibenz | Solution polycondensation | Resulted in a phosphorus-containing polymer with high thermal stability. | researchgate.net |
| Poly(amide)imide | Trimellitic anhydride, cardo diamines | One-pot polycondensation | Produced soluble, alternating polyamide-imides. | researchgate.net |
| Polyether Imide | Bis(ether anhydride)s from dihydroxynaphthalenes | Two-stage solution process with chemical imidization | Resulted in polymers with high thermal stability (up to 590°C) and high glass transition temperatures. | rsc.orgrsc.orgrsc.org |
| Polyimine Vitrimer | Vanillin (renewable aldehyde) | Condensation followed by cross-linking | Formed reprocessable, self-healing networks with dynamic imine bonds. | acs.orgupc.edu |
| Polyguanamine | 2-Amino-4,6-dichloro-1,3,5-triazine | Chemoselective polycondensation | Yielded linear polyguanamines. | researchgate.net |
Thermostable Poly(amide-urea) Acid Preparation
Thermostable poly(amide-urea) acids are complex polymers synthesized from the reaction of an aromatic diamine, a dianhydride, and a diisocyanate. Specifically, the industrial production of these polymers can utilize this compound (ODA) as the diamine, pyromellitic dianhydride (PMDA) as the dianhydride, and various diisocyanates. atamanchemicals.comhmdb.cawikipedia.org The resulting polymer contains amide and carboxylic acid functionalities from the reaction between the diamine and the dianhydride, and urea linkages from the reaction involving the diisocyanate. These poly(amide-urea) acids serve as precursors to poly(imide-urea)s. atamanchemicals.com
A relevant synthetic approach is seen in the preparation of copoly(urethane-imides), which involves a poly(urethane-amic acid) intermediate. This process demonstrates how diisocyanate, diamine, and dianhydride monomers are integrated. In one such synthesis, 2,4-toluene diisocyanate (TDI), this compound (ODA), and pyromellitic dianhydride (PMDA) are used as starting materials. researcher.life The reaction first produces a copoly(urethane-amic acid) prepolymer. This prepolymer contains the fundamental structural units that are later converted into the final material. researcher.life
Synthesis of the prepolymer : The monomers are reacted in a suitable solvent to form the soluble poly(amide-urea) acid or a related prepolymer like copoly(urethane-amic acid). researcher.life The reaction between the amine groups of ODA and the anhydride groups of PMDA forms the poly(amic acid) backbone. unicam.it Simultaneously, the diisocyanate reacts to form urea or urethane (B1682113) linkages, incorporating this functionality into the polymer chain. researcher.lifeunlv.edu
Processing : The resulting polymer acid solution can be processed into various forms. For instance, nonwoven fabrics or mats can be molded through techniques like electrodeposition from the copoly(urethane-amic acid) solution. researcher.life
Curing : The processed material is then subjected to thermal treatment. This step serves two purposes: it induces the cyclization (imidization) of the amic acid units to form stable imide rings, and in the case of urethane-containing prepolymers, it can cause controlled thermal destruction of the urethane groups to create porosity. researcher.life
This synthetic pathway highlights a versatile method for creating complex, heat-resistant polymers where this compound provides a crucial flexible ether linkage and reactive amine sites for polymerization.
Electropolymerization Processes
The electropolymerization of this compound (ODA) is an oxidative process analogous to the well-studied electropolymerization of aniline (B41778). pdx.edu This method allows for the direct synthesis of a polymer film, poly(this compound), on the surface of a conductive electrode. The process is typically performed in an electrochemical cell and monitored by cyclic voltammetry (CV). pdx.eduorientjchem.org
During electropolymerization, the ODA monomer is oxidized to form radical cations. These reactive species then couple to form dimers and subsequently longer polymer chains that deposit onto the electrode surface. pdx.edu Spectroscopic and electrochemical analyses have revealed that the resulting polymer contains a mixture of linkages, including diphenylamine (B1679370), dihydrophenazine, and phenazine (B1670421) structures. pdx.edu The prevalence of each type of linkage depends on the polymerization conditions. Overoxidation of the polymer film can lead to the formation of phenazine structures, which results in a loss of electronic conductivity, a phenomenon also observed in polyaniline with the formation of pernigraniline. pdx.edu
The morphology of electropolymerized poly(this compound) films is often characterized as a highly interconnected, nanofibrous network. pdx.edu The properties of these films, such as conductivity and electroactivity, are influenced by factors like the electrolyte used, the pH of the medium, and the degree of protonation of the polymer. unlv.eduscirp.org
Research has demonstrated the application of electropolymerized poly(this compound) in energy storage devices. For example, when electrodeposited onto porous activated carbon, the resulting material serves as an effective electrode in aqueous supercapacitors. researchgate.net
Below is a data table summarizing findings from research on the electropolymerization of this compound.
| Research Focus | Electrode | Polymerization Conditions | Key Findings & Characterization | Reference |
|---|---|---|---|---|
| Mechanistic Study | Indium Tin Oxide (ITO) or Platinum (Pt) | Solution of ODA in dichloromethane (B109758) (DCM) with a supporting electrolyte (tetrabutylammonium perchlorate), monitored by cyclic voltammetry. | Polymer film contains diphenylamine, dihydrophenazine, and phenazine linkages. Morphology is a nanofibrous network. Overoxidation to phenazine structures leads to loss of conductivity. | pdx.edu |
| Supercapacitor Application | Porous Activated Carbon | Electrodeposition from an aqueous solution. | The poly(4,4'-ODA) electrode was used as the positive electrode in an asymmetric supercapacitor, which exhibited a broad voltage window of 1.6 V. | researchgate.net |
| Electrochemical Sensor Development | Glassy Carbon Electrode (GCE) | Cyclic voltammetry in an acetate (B1210297) buffer solution (pH 5) containing ODA. | The electropolymerization process is similar to that of aniline. The resulting polymer film facilitates the preconcentration of the analyte on the electrode surface. | orientjchem.org |
Advanced Materials Science and Engineering Applications of 4,4 Oxydianiline Based Polymers
High-Performance Polyimide Materials
Polyimides derived from 4,4'-Oxydianiline (B41483) are a class of high-performance polymers renowned for their outstanding properties. tandfonline.com The synthesis typically involves a polycondensation reaction between an aromatic diamine, such as ODA, and an aromatic dianhydride, like pyromellitic dianhydride (PMDA). This reaction first forms a soluble poly(amic acid) precursor, which is then thermally or chemically treated to form the final, stable polyimide structure. The resulting materials are utilized in numerous demanding fields, including the aerospace, electronics, and electrical industries, due to their high temperature and radiation resistance, as well as their robust mechanical strength. lookchem.com
Polyimide films based on this compound are known for their excellent thermal stability, high mechanical strength, and superior dielectric properties. wjfpolymer.com These films, such as the well-known Kapton®, are synthesized from the polycondensation of PMDA and ODA. They are widely used as flexible substrates in printed circuits, as insulating layers in high-temperature cables, and as protective coatings in harsh environments. tandfonline.comepo.org The properties of these films can be tailored by adjusting the chemical composition and curing process. For instance, the introduction of fluorine-containing monomers can lower the dielectric constant and moisture absorption. davidpublisher.com Research has shown that the orientation of the polyimide chains during the curing process significantly affects the film's thermal expansion coefficient. kpi.ua
Polyimide coatings provide protective layers that resist corrosion, wear, and high temperatures, ensuring the longevity of components in demanding industrial settings. tandfonline.com These coatings are applied to various substrates, including metals and other polymers, to enhance their surface properties. Studies have demonstrated that polyimide coatings derived from ODA offer excellent adhesion and durability on metal substrates.
Table 1: Mechanical and Electrical Properties of this compound-Based Polyimide Films
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D882 | 150 - 170 MPa wjfpolymer.comdavidpublisher.com |
| Elongation | ASTM D882 | 45 - 55% wjfpolymer.comdavidpublisher.com |
| Dielectric Strength | ASTM D149 | 180 kV/mm wjfpolymer.com |
| Dielectric Constant | ASTM D150 | 2.9 - 3.5 |
| Volume Resistivity | ASTM D257 | > 1 x 10¹⁰ Ω·m wjfpolymer.com |
Polyimides synthesized from this compound serve as high-performance adhesives, valued for their strong bonding capabilities and resistance to extreme temperatures and harsh chemicals. tandfonline.com These adhesives are suitable for joining a variety of materials, including metals, ceramics, and composites, making them crucial in the aerospace and automotive sectors. tandfonline.com Research conducted by NASA has evaluated ODA-containing polyimide films as thermoplastic adhesives for bonding titanium alloys. nasa.gov These studies have quantified the lap shear strength of these adhesives at various temperatures, demonstrating their potential for high-temperature structural applications. For example, LARC-TPI/ODA films have shown significant lap shear strength retention after thermal aging at 204°C. tandfonline.comnasa.gov
Insulating varnishes based on ODA-polyimides are used to coat magnet wires and other electrical components. researchgate.net These varnishes provide a thin, durable layer of insulation that can withstand the high temperatures generated during the operation of electric motors and transformers. The excellent dielectric properties and thermal stability of these materials prevent short circuits and ensure the long-term reliability of electrical equipment. fit.edu
Table 2: Lap Shear Strength of ODA-Based Polyimide Adhesives on Titanium (Ti-6Al-4V)
| Test Condition | LARC-TPI/ODA Lap Shear Strength (MPa) |
| Room Temperature (Control) | 22.2 |
| 177°C (Control) | 20.4 |
| 204°C (Control) | 18.9 |
| After 1000h at 204°C (Tested at RT) | 22.2 |
Data sourced from NASA technical reports evaluating LARC-TPI/ODA films. nasa.gov
The high thermal resistance of this compound-based polyimides makes them ideal for use as wire enamels. researchgate.net These enamels form a robust insulating layer on copper and aluminum wires used in motors, transformers, and other electromagnetic devices, protecting them from short-circuiting at elevated operational temperatures. researchgate.net Polyamide-imide resins, which also utilize ODA, are particularly noted for their application in heat-resistant wire enamels. researchgate.net
ODA is a key component in the production of flame-retardant fibers. researchgate.net These fibers are used in applications where fire safety is paramount, such as in protective clothing for firefighters and racecar drivers, as well as in thermal insulation for aerospace and industrial applications. researchgate.net The inherent thermal stability and char-forming tendency of the polyimide structure contribute to its excellent flame retardancy. The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, is a key metric for these materials. Research has shown that incorporating phosphorus-containing monomers alongside ODA can significantly enhance the flame retardancy of the resulting polyimide fibers, with LOI values increasing from 35 to 45. jlu.edu.cn Another study on a reversibly cross-linking polyimide plastic containing ODA reported an exceptionally high LOI value of 48.8%. chinesechemsoc.org
This compound-based polyimides are used as matrix resins in the fabrication of high-performance laminates and composite structures. researchgate.net These materials are created by impregnating a reinforcing material, such as carbon or glass fibers, with the polyimide resin and then curing the assembly under heat and pressure. The resulting composites exhibit a high strength-to-weight ratio, excellent thermal stability, and superior mechanical properties, which are maintained at elevated temperatures. dtic.mil These laminates are used as binders for printed circuits and in structural components for various industries. nih.gov Research into semi-alicyclic polyimides derived from hydrogenated pyromellitic dianhydride and asymmetrical 3,4′-oxydianiline has demonstrated materials with high flexural strength (up to 200.5 MPa) and flexural modulus (up to 4.33 GPa), indicating their potential for demanding structural applications. mdpi.com
In the aerospace industry, the demand for lightweight materials that can perform under extreme conditions is critical. gatech.edu Composites made from this compound-based polyimides are extensively used in aircraft and spacecraft for components such as engine parts, structural elements, and thermal insulation. tandfonline.comnasa.gov Their ability to withstand high temperatures without degrading makes them suitable for applications near engines and on surfaces exposed to aerodynamic heating. fit.edu NASA has developed and evaluated several polyimide resins based on ODA for aerospace composites, demonstrating their excellent mechanical property retention after long-term thermal aging. science.gov For example, composites fabricated with these resins have shown high flexural and shear strength at temperatures up to 316°C (600°F). dtic.milzenodo.org
Table 3: Flexural Strength of ODA-Based Polyimide/Graphite Fiber Composites
| Test Temperature | Flexural Strength (PMR-15 type) | Flexural Strength (DMBZ-15 type) |
| 23 °C | ~1448 MPa | ~1489 MPa |
| 316 °C | ~883 MPa | ~1117 MPa |
Data sourced from NASA reports on PMR-type polyimide composites. nasa.gov
Laminates and Composite Structures
Electronic and Semiconductor Applications
The exceptional dielectric properties of this compound-based polyimides make them highly valuable in the electronics and semiconductor industries. nasa.govnasa.gov They are used as insulating layers in flexible printed circuits, as passivation coatings to protect semiconductor devices, and as high-performance dielectrics in microelectronics. epo.orgnasa.gov The low dielectric constant of these materials is crucial for high-frequency applications, as it helps to reduce signal loss and crosstalk between adjacent conductors. nasa.gov
Polyimide films derived from ODA serve as insulating layers in the fabrication of integrated circuits (ICs) and multichip modules. tandfonline.com Their excellent thermal stability allows them to withstand the high temperatures used in semiconductor manufacturing processes, such as soldering and wire bonding. Furthermore, their good mechanical properties, including flexibility and tensile strength, ensure the integrity of the delicate microelectronic structures. nasa.govmdpi.com Research has shown that polyimides based on the reaction of pyromellitic dianhydride and ODA can be used as a dielectric layer in semiconductor devices, offering a combination of good dielectric properties and thermal stability. epo.org
Dielectric Materials in Thin Films
Polyimides derived from this compound are extensively utilized as dielectric materials in thin-film applications, primarily within the electronics industry. These materials exhibit excellent dielectric properties, which are crucial for insulating layers in microelectronic devices. The polyamic acid precursor, formed from the reaction of ODA and a dianhydride like pyromellitic dianhydride (PMDA), is soluble and can be solution-cast into thin films. Subsequent thermal curing converts the polyamic acid into the final, highly stable polyimide.
The resulting polyimide films possess low dielectric constants, a critical characteristic for reducing signal delay and cross-talk in high-density interconnect systems. scientificlabs.com Research has focused on modifying the polyimide structure to further lower the dielectric constant. For instance, the incorporation of fluorine atoms into the polymer backbone can lead to a significant reduction in the dielectric constant. davidpublisher.com One study reported a polyimide based on a fluorine-containing dianhydride and this compound with a dielectric constant as low as 1.91 at room temperature and a frequency of 1 kHz. davidpublisher.com Another approach involves creating cellular or porous polyimide films, which can exhibit even lower dielectric constants due to the incorporation of air voids. researchgate.net
Below is a table summarizing the dielectric properties of various 4,4'-ODA-based polyimide systems.
| Polymer System | Dielectric Constant (ε) | Measurement Conditions | Reference |
| Fluorine-containing dianhydride + 4,4'-ODA | 1.91 | Room Temperature, 1 kHz | davidpublisher.com |
| 6FDA/DAPI Polyimide | ~2.47 (estimated) | Calculated from refractive index | vt.edu |
| BATMS-based Poly(imide siloxane) | 2.48 | 25 °C, 1 MHz | acs.org |
| Cellular Polyimide Film (sponge-like) | Lower than solid film | - | researchgate.net |
Semiconductor Material Development
While traditionally used as insulators, polymers based on this compound are also being explored for their potential in semiconductor applications. atamanchemicals.com The aromatic and conjugated nature of the polyimide backbone provides a pathway for charge transport, a fundamental requirement for a semiconductor. The electrical properties of these polymers can be tuned by modifying their chemical structure.
Poly(pyromellitic dianhydride-co-4,4'-oxydianiline), for example, is identified as a semiconductor material. scientificlabs.com The development of high-performance polymers from ODA is driven by the need for materials that can withstand the high temperatures and harsh chemical environments encountered during semiconductor manufacturing. reportprime.com The thermal stability of ODA-based polyimides, often with glass transition temperatures exceeding 400°C, makes them suitable for such applications. sigmaaldrich.com
Research in this area focuses on understanding and enhancing the charge transport mechanisms within these polymers. The inherent properties of ODA-based polyimides, such as their well-defined structure and ability to form uniform thin films, are advantageous for the fabrication of organic electronic devices.
High-Density Interconnect Systems
The excellent dielectric properties and thermal stability of this compound-based polyimides make them indispensable in high-density interconnect (HDI) systems and multichip modules. scientificlabs.com In modern microelectronics, the demand for smaller and more powerful devices necessitates complex, multi-layered wiring structures. Polyimide films serve as the insulating layers that separate the conductive metal lines in these structures.
The low dielectric constant of ODA-based polyimides helps to minimize signal propagation delays and reduce capacitive coupling between adjacent signal lines, which is critical for maintaining signal integrity at high frequencies. Furthermore, their high thermal stability ensures that the interconnect system can withstand the temperatures generated during device operation and fabrication processes, such as soldering. The ability to be processed from a soluble polyamic acid precursor allows for the creation of thin, uniform, and planarizing layers, which are essential for building up the multiple layers of an HDI system. sigmaaldrich.com
Membrane Technologies
Polymers derived from this compound have found significant applications in membrane technologies due to their excellent thermal and chemical stability, as well as their tunable transport properties.
Gas Separation Membranes
Polyimides based on this compound are used in the preparation of membranes for gas separation. atamanchemicals.comspecialchem.comguidechem.com These membranes can selectively separate different gases based on their size and condensability. The performance of these membranes is determined by a combination of permeability (the rate at which a gas passes through the membrane) and selectivity (the ability to separate one gas from another).
Research has shown that the molecular structure of the polyimide can be tailored to optimize these properties for specific gas separations, such as O₂/N₂ or CO₂/CH₄. vt.edugoogleapis.com For example, incorporating bulky and rigid groups into the polymer backbone can increase the fractional free volume, leading to higher gas permeability. googleapis.com One study investigated a polyimide system based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) which showed a good balance of O₂ permeability and O₂/N₂ selectivity. vt.edu Carbonization of polyimide membranes derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride and this compound has also been shown to simultaneously improve both permeance and permselectivity. acs.org
The table below presents gas separation performance data for some 4,4'-ODA-based polyimide membranes.
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| DAPI/BTDA Polyimide | O₂/N₂ | 2.8 | 7.3 | vt.edu |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Polymer Films for Electrolyte Membranes
This compound is a key reagent in the synthesis of polymer films for electrolyte membranes. atamanchemicals.comspecialchem.comguidechem.com These membranes are a critical component in various electrochemical devices, such as batteries and fuel cells, where they serve to transport ions between the anode and cathode while preventing direct contact.
The development of these membranes focuses on achieving high ionic conductivity, good mechanical strength, and long-term stability in the operating environment of the device. The inherent thermal and chemical resistance of polyimides derived from ODA makes them attractive candidates for these applications. atamanchemicals.com By introducing functional groups into the polymer structure, such as sulfonic acid groups, the ion transport properties of the membrane can be significantly enhanced.
Proton Exchange Membranes (PEMs)
A specific and important application of this compound-based polymers is in proton exchange membranes (PEMs) for fuel cells. researchgate.net PEMs are semipermeable membranes that conduct protons while acting as an electronic insulator and a barrier to the reactants (e.g., hydrogen and oxygen). mdpi.comnafion.com High proton conductivity is a key requirement for efficient fuel cell operation. mdpi.com
Sulfonated polyimides (SPIs) derived from sulfonated diamines like 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), in combination with other diamines and dianhydrides, are being investigated as alternative PEM materials to the current industry standard, Nafion. researchgate.net These aromatic polymers offer the potential for good performance, especially at higher temperatures and lower humidity conditions where Nafion's performance tends to decrease. mdpi.com
One study explored composite membranes made from SPIs and protic ionic liquids. researchgate.net A composite membrane containing 50 wt.% of 1-vinylimidazolium trifluoromethanesulfonate (B1224126) showed a high proton conductivity of 3.6 mS/cm at 120°C under anhydrous conditions. researchgate.net The development of such membranes is crucial for advancing fuel cell technology for a variety of applications, from portable power to transportation. 20.210.105frontiersin.org
Nanocomposites and Hybrid Materials
The incorporation of nanoscale fillers and the creation of hybrid organic-inorganic networks have opened new frontiers in the performance of this compound-based polymers. These advanced materials exhibit enhanced properties that are not achievable with the neat polymers alone.
Polyimide Hybrid Nanocomposites with Polyhedral Oligomeric Silsesquioxane (POSS)
Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles are cage-like molecules with a silica (B1680970) core and organic functional groups at their vertices. mdpi.com Integrating POSS into a 4,4'-ODA-based polyimide matrix creates hybrid materials with a unique combination of properties. mdpi.comresearchgate.net These nanocomposites are attracting significant attention for their potential in microelectronics and aerospace due to characteristics like low dielectric constant, enhanced thermal stability, and resistance to atomic oxygen. researchgate.netresearchgate.netacs.org
In one approach, POSS is incorporated into the polyimide backbone. For instance, a novel polyimide hybrid was synthesized through the copolymerization of octakis(glycidyldimethylsiloxy)octasilsesquioxane (Epoxy-POSS), this compound (ODA), and 4,4'-carbonyldiphthalic anhydride (B1165640) (BTDA). researchgate.netnsysu.edu.tw By adjusting the ratio of Epoxy-POSS to ODA, the thermal and mechanical properties of the resulting nanocomposite can be tailored. researchgate.netnsysu.edu.tw A key objective of this research is to lower the dielectric constant (low-k) and the coefficient of thermal expansion (CTE) of the polyimide. researchgate.netnsysu.edu.tw The incorporation of 10 wt% Epoxy-POSS resulted in a dielectric constant of 2.65, a significant reduction from the 3.22 of the pure polyimide. researchgate.netnsysu.edu.tw The CTE also decreased with increasing POSS content. mdpi.comresearchgate.net This improvement is attributed to the creation of free volume by the bulky POSS cages and the formation of a loose polyimide network structure. researchgate.netnsysu.edu.tw
Another method involves attaching POSS nanoparticles to the chain ends of the polyimide. mdpi.com For example, pyromellitic dianhydride (PMDA) and this compound (ODA) are first reacted to form a polyamic acid (PAA), which is then reacted with an amino-functionalized POSS (POSS-NH2). mdpi.com Subsequent thermal imidization yields a polyimide with POSS nanoparticles at its chain ends. mdpi.com
The enhanced properties of POSS-polyimide nanocomposites, particularly their durability in atomic oxygen environments, make them highly suitable for space applications. researchgate.netacs.org The POSS moieties migrate to the surface upon exposure to atomic oxygen, forming a protective silica layer that prevents further erosion of the underlying polymer. researchgate.net
| Property | Pure PI | PI-3P (3 wt% POSS) | PI-10P (10 wt% POSS) |
| Dielectric Constant | 3.22 | - | 2.65 |
| CTE (ppm/°C) | 66.23 | 63.28 | 58.25 |
Polyimide Aerogels
Polyimide aerogels are highly porous, lightweight materials with exceptionally low thermal conductivity and dielectric constants, making them excellent candidates for thermal insulation in demanding environments such as aerospace applications and industrial pipelines. acs.orgkuleuven.be The synthesis of these materials often involves this compound as a key monomer.
One common synthesis route involves the reaction of a dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), with diamines including this compound (ODA) and 2,2'-dimethylbenzidine (B1662071). kuleuven.be The resulting polyamic acid oligomers are then cross-linked, often using a triisocyanate, to form a gel. kuleuven.be The solvent is subsequently removed from the gel network using techniques like supercritical CO2 extraction or freeze-drying to preserve the porous structure and prevent collapse. acs.orgnasa.gov
The properties of the final aerogel can be tailored by carefully selecting the monomers and their ratios. For instance, using combinations of a flexible diamine like ODA and a more rigid diamine like 2,2'-dimethylbenzidine (DMBZ) or p-phenylenediamine (B122844) (PPDA) allows for the tuning of properties such as density, shrinkage, porosity, surface area, and mechanical strength. capes.gov.br Replacing some of the ODA with DMBZ has been shown to decrease shrinkage and improve moisture resistance while maintaining the flexibility of thin aerogel films. capes.gov.br
Polyimide aerogels derived from 4,4'-ODA exhibit impressive thermal stability, with decomposition onsets that can exceed 460°C, and glass transition temperatures ranging from 270-340°C. acs.org Their low density, typically around 0.09 g/cm³, and high porosity (greater than 90%) contribute to their excellent insulating properties. kuleuven.be The ability to form these aerogels into flexible thin films that can be rolled or folded without cracking further enhances their utility in a variety of applications. acs.org
Polyetherimide/Silica Hybrid Nanocomposites
Polyetherimide (PEI) is another high-performance polymer where this compound can be a precursor component. The creation of PEI/silica hybrid nanocomposites through a sol-gel process offers a pathway to further enhance the material's properties, particularly its dielectric performance. researchgate.net
In this process, a soluble PEI, which can be synthesized from monomers including those derived from this compound, is combined with a silica precursor like tetraethoxysilane (TEOS). researchgate.net A coupling agent is often used to improve the compatibility and interfacial adhesion between the organic PEI matrix and the inorganic silica phase. researchgate.net The subsequent sol-gel reaction, involving hydrolysis and condensation of the TEOS, leads to the in-situ formation of a silica network within the PEI matrix. researchgate.net
This approach has been shown to effectively reduce the dielectric constant of the material. researchgate.net The incorporation of silica also leads to improvements in thermal stability and mechanical properties, with the onset of decomposition temperatures reported to be in the range of 550–600°C. researchgate.net The dispersion of the silica within the polymer matrix is crucial for achieving these enhanced properties. The sol-gel method tends to create a fine, interconnected, or co-continuous phase of silica within the PEI, which is key to its effectiveness. researchgate.net However, at higher silica contents, phase separation can occur, which may lead to a reduction in mechanical properties. researchgate.net
Cyclodextrin-Based Polyhemiaminal Composites
A newer class of thermosetting polymers, polyhemiaminals (PHAs), has been developed with dynamic covalent bonds that allow for recyclability and self-healing properties. mdpi.comnii.ac.jp However, a common issue with PHA polymers is their relatively low thermal stability. mdpi.comnih.gov To address this, researchers have synthesized crosslinked PHA polymer composites using this compound (ODA) and cyclodextrins (CDs). mdpi.comnih.gov
These composites are prepared by reacting formaldehyde (B43269) with a precursor solution containing ODA and cyclodextrins (such as α-, β-, or γ-CD) in a solvent like N-methyl-2-pyrrolidinone (NMP). mdpi.comnii.ac.jp The resulting materials exhibit good film formability and, crucially, enhanced thermal stability compared to the base PHA polymer. mdpi.commdpi.comresearchgate.net The improved thermal performance is attributed to the early decomposition of the cyclodextrins, which leads to char formation and protects the polymer matrix. mdpi.comnih.gov
Optimal conditions for synthesis have been identified, such as an ODA to CD molar ratio of 1:0.5, which yields a material with high thermal stability, characterized by two distinct decomposition events and a high char yield. mdpi.comnih.govmdpi.comresearchgate.net The formation of the PHA matrix and the incorporation of cyclodextrins have been confirmed through various analytical techniques, including time-resolved NMR and FTIR spectroscopy. mdpi.comnih.gov An interesting feature of these composites is the solubility of the cyclodextrin (B1172386) layer in a specific solvent system (NMP with LiBr), which allows for the separation and analysis of the PHA matrix. mdpi.comnii.ac.jp
Metal-Organic Framework (MOF) and Carbon Nanotube (CNT) Composites
The integration of metal-organic frameworks (MOFs) and carbon nanotubes (CNTs) with polymers derived from this compound represents a cutting-edge area of materials science. mdpi.comrsc.org These composites aim to combine the high porosity and tunable functionality of MOFs with the superior electrical conductivity and mechanical strength of CNTs to create multifunctional materials. mdpi.comrsc.orgchemistryviews.org
While direct synthesis of a 4,4'-ODA-based polymer with both MOFs and CNTs is a complex and emerging field, related research shows the potential of such composites. For instance, nanocomposites of MOFs and CNTs are being developed to enhance the performance of electrochemical sensors. mdpi.com The high surface area of MOFs and the excellent conductivity of CNTs work synergistically to improve sensor sensitivity. mdpi.com In one example, a copper-based MOF (Cu-BTC) was grown on the surface of CNTs and then carbonized to create a CNT/Cu/C composite with a large surface area and enhanced electron transfer capabilities, which was then used in a sensor for detecting 4,4'-ODA itself. mdpi.com
The general principle involves creating a hybrid material where the components are intimately mixed to leverage their individual strengths. researchgate.net For polyimide-based systems, incorporating CNTs can improve electrical and thermal conductivity, while MOFs can introduce high surface area and catalytic activity. acs.org The challenge lies in achieving good dispersion and strong interfacial adhesion between the polymer matrix and the nanofillers. researchgate.net Strategies include in-situ polymerization, where the polymer is formed in the presence of the nanofillers, and the use of functionalized CNTs or MOFs that can covalently bond with the polymer chains. mdpi.com For example, MOFs with reactive tetrazine groups have been used to graft CNTs onto their surface, creating a regularly structured composite that retains the desirable properties of both materials. chemistryviews.org
Other Emerging Applications in Materials Research
The versatility of this compound continues to drive its use in a variety of emerging materials research areas beyond the specific composites detailed above. Its role as a fundamental building block for high-performance polymers allows for its inclusion in numerous advanced material formulations. chemicalbook.com
One area of growing interest is the development of advanced coatings and adhesives. chemicalbook.comreportprime.com Polyimides and poly(amide-imide) resins derived from 4,4'-ODA are used to create heat-resistant wire enamels and protective coatings for harsh environments. chemicalbook.com As a curing agent for epoxy resins, 4,4'-ODA imparts high thermal deformation temperatures and excellent chemical and water resistance to the cured product. chemicalbook.com
In the field of flexible electronics, 4,4'-ODA-based polyimide films are indispensable as substrates for flexible printed circuits and in electronic packaging due to their thermal stability, dimensional stability, and excellent electrical insulating properties. datahorizzonresearch.comgithub.com The trend towards miniaturization and flexibility in electronic devices continues to fuel demand for these high-performance films. acs.org
Furthermore, 4,4'-ODA is being explored in the context of sustainable and advanced manufacturing. Research into more efficient and environmentally friendly synthesis methods for both 4,4'-ODA and the polymers derived from it is ongoing. github.com The development of polyimide fibers for protective clothing and industrial applications where high strength and heat resistance are paramount is another significant area. github.comreportprime.com The unique combination of properties afforded by the this compound molecule ensures its continued importance in the innovation of advanced materials for the foreseeable future. github.com
Structure Property Relationships in 4,4 Oxydianiline Based Polymers
Influence of Monomer Structure on Polymer Properties
The ability to modify polyimide properties stems from the vast number of available monomers and synthetic methodologies. fishersci.co.ukfishersci.ca Minor variations in the structure of the dianhydride and diamine monomers can dramatically alter the polymer's thermal, mechanical, and solubility characteristics. fishersci.ca
The thermal properties of polyimides, such as the glass transition temperature (Tg) and thermal stability, are directly linked to the structure of the constituent diamine and dianhydride monomers. wikidata.org The rigidity of the monomer backbone is a key determinant of the final polymer's thermal characteristics. fishersci.se
Generally, increasing the rigidity of the dianhydride structure leads to a higher glass transition temperature in the resulting polyimide. fishersci.se For instance, polyimides based on pyromellitic dianhydride (PMDA) typically exhibit higher Tg values than those based on the more flexible 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). nih.gov Similarly, replacing a flexible dianhydride like benzophenonetetracarboxylic dianhydride (BTDA) with the more rigid PMDA can increase the Tg. wikidata.org The introduction of bulky groups, such as the hexafluoroisopropylidene group in 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), can hinder chain packing and affect segmental motion, which also influences the Tg. labsolu.ca
The structure of the diamine also plays a significant role. Replacing a flexible diamine like ODA with a more rigid one, such as 1,4-phenylenediamine (PDA), can alter the thermal stability. wikidata.org Studies have shown that the structure of the diamine can affect the reaction rate of polymerization more significantly than changes in the dianhydride structure. fishersci.ca The reactivity is influenced by the nucleophilicity of the diamine's amino groups and the electrophilicity of the dianhydride's carbonyl groups. fishersci.ca
The following table illustrates the effect of different dianhydride and diamine combinations on the glass transition temperature (Tg) of the resulting polyimides.
| Dianhydride | Diamine | Tg (°C) | Reference |
| 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) | 3,4′-Oxydianiline (3,4′-ODA) | 220 | fishersci.se |
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (B41483) (ODA) | >400 | fishersci.se |
| 3,3′,4,4′-biphenyltetracarboxylic acid dianhydride (BPDA) | This compound (ODA) | >400 | fishersci.se |
| 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) | This compound (ODA) | 300 | fishersci.se |
| PMDA | ODA/PDA (75/25) | 373 | wikidata.org |
| BTDA | ODA | 264 | wikidata.org |
| BPADA | Dimer Diamine | ~25 | thegoodscentscompany.com |
| ODPA | Dimer Diamine | ~28 | thegoodscentscompany.com |
| 6FDA | Dimer Diamine | ~40 | thegoodscentscompany.com |
| BPDA | Dimer Diamine | ~34 | thegoodscentscompany.com |
This table is interactive. Click on the headers to sort the data.
The balance between rigidity and flexibility in the polymer backbone is critical for controlling thermoplasticity and solubility. fishersci.ca Highly rigid aromatic polyimides often suffer from poor solubility and processability due to strong intermolecular interactions and charge-transfer complex (CTC) formation. fishersci.cawikidata.org To overcome these limitations, flexible units are often incorporated into the polymer chain.
Introducing flexible linkages, such as ether bonds (–O–), can enhance solubility. fishersci.cafishersci.ca For example, polyimides synthesized with ODA, which contains a flexible ether linkage, tend to have better solubility compared to those made with more rigid diamines. fishersci.ca The use of asymmetric monomers, like 3,4′-ODA, is a common strategy to disrupt chain packing, reduce crystallinity, and thus improve thermoplasticity and solubility. fishersci.se The incorporation of bulky substituents or non-planar structures, such as spirobifluorene or alicyclic moieties, can also increase solubility by reducing the close packing of polymer chains and weakening inter-chain interactions. fishersci.cawikidata.org
Conversely, rigid, rod-like monomers tend to produce polymers with lower solubility but higher thermal stability. nih.govwikidata.org The solubility of polyimides is also dependent on the solvent used; they are often soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). wikidata.orgfishersci.ca
| Polymer System | Structural Feature | Effect on Property | Reference |
| 4,5-diazafluorene & ether bonds | Non-planar structure & flexible linkage | Improved solubility | fishersci.ca |
| Asymmetric 3,4′-ODA | Disrupted chain packing | Imparts thermoplasticity and solubility | fishersci.se |
| Alicyclic dianhydride | Rigid, non-planar moiety | Increased solubility compared to other rigid polyimides | wikidata.org |
| Flexible, angular units | Inhibit inter-chain interactions | Promote better solubility | fishersci.ca |
| Rigid rod-shaped benzene (B151609) | Linear, rigid structure | Proportional to high initial modulus, lower solubility | labsolu.ca |
This table is interactive. Click on the headers to sort the data.
The formation of CTCs occurs between the electron-donating diamine portions and the electron-accepting dianhydride portions of the polymer chains. wikipedia.orgsigmaaldrich.com These interactions contribute to the rigidity and thermal stability of the polyimide but can also lead to poor processability and strong color. fishersci.cawikipedia.org The planarity and rigidity of the aromatic structures can promote crystallization, which enhances mechanical properties but may limit solubility. wikipedia.org However, excessive planarity can lead to undesired crystallization. wikipedia.org Therefore, a balance is often sought by using non-planar or flexible aromatic segments to achieve both good mechanical properties and processability. wikipedia.orgwikipedia.org
The dynamics of the polymer chains are significantly hindered by the aromatic dianhydride structure, even at temperatures well above the glass transition temperature. wikipedia.org Modifying the backbone by introducing aliphatic linkers can increase flexibility and solubility, but this often comes at the cost of the exceptional thermal properties for which polyimides are known. fishersci.co.uk
Introducing crosslinkable groups into the polyimide backbone is an effective strategy to enhance heat resistance, chemical resistance, and mechanical properties. fishersci.cafishersci.ca Crosslinking creates a more stable, three-dimensional network structure within the polymer, which can withstand higher processing temperatures and improve dimensional stability. wikipedia.orgfishersci.ca
Various crosslinkable groups can be incorporated into the polyimide structure, either as end-caps or as part of the main chain. Thermal crosslinking, which occurs at high temperatures without the need for additional chemical agents, is a widely used method. fishersci.ca For example, polyimides containing tetrafluorostyrene groups can be thermally crosslinked to produce films with significantly improved heat resistance (Td5% increased from 489 °C to 524 °C) and better mechanical properties (tensile strength increased to 125.46 MPa). fishersci.cafishersci.com
The addition of crosslinking agents, such as tris(4-aminophenyl)amine (B13937) or melamine, to a polyimide matrix can form a crosslinked network between the polymer chains. wikipedia.org This network increases the stiffness of the material, leading to enhanced glass transition temperature, heat resistance, and mechanical properties. wikipedia.org Increasing the content of the crosslinker generally leads to a more densely crosslinked network and further improvements in these properties. wikipedia.orgfishersci.ca However, it can also affect other properties; for instance, crosslinking can sometimes reduce ductility and impact strength while increasing flexural strength. fishersci.ca
Role of Aromatic Backbones and Chain Interactions
Electrochemical Properties and Charge Transfer Phenomena
The electrochemical behavior of polymers derived from this compound is intrinsically linked to their molecular structure, particularly the formation of charge-transfer complexes and the redox activity of the polymer backbone.
Charge-Transfer Complex (CTC) Role in Polyimide Properties
Aromatic polyimides, especially those synthesized from this compound (ODA) and an aromatic dianhydride like pyromellitic dianhydride (PMDA), are well-known for the formation of charge-transfer complexes (CTCs). These complexes arise from the interaction between the electron-rich diamine moieties (ODA), which act as electron donors, and the electron-deficient dianhydride moieties (PMDA), which serve as electron acceptors. This intermolecular or intramolecular movement of π electrons between the polymer chains results in the characteristic yellow or brown color of many polyimide films.
Redox Behavior of Polyamides
Polyamides synthesized using this compound can exhibit valuable redox activity, a property essential for applications in electroactive materials. The incorporation of redox-active units allows the polymer to be easily oxidized and reduced, a process that can be monitored using techniques like cyclic voltammetry (CV).
In a study where a series of novel polyamides were synthesized by the poly-condensation of this compound with a new diphenylamine (B1679370) di-acid monomer, the resulting polymers displayed reversible redox behavior. Cyclic voltammetry analysis of thin films of these polyamides showed a distinct and reversible redox wave, confirming their ability to undergo stable electrochemical oxidation and reduction. Such tri- and di-phenylamine-based polyamides are noted for their low ionization potentials, meaning they can be easily oxidized to form stable radical cations, making them suitable for use as hole-transporting materials in electronic devices. The electrochemical properties, such as the HOMO and LUMO energy levels, can be determined from these CV measurements and are critical for designing semiconductor applications.
Proton Conductivity in Modified Polyimides
Unmodified polyimides based on this compound typically lack significant proton conductivity. However, they can be chemically modified to become effective proton conductors, making them promising materials for applications such as proton exchange membranes (PEMs) in fuel cells, particularly for operation at elevated temperatures and under anhydrous (water-free) conditions.
A primary method for inducing proton conductivity is through sulfonation. By introducing sulfonic acid (-SO₃H) groups onto the polymer backbone, proton-conducting pathways are created. Sulfonated polyimides (SPIs) based on ODA have been developed that show significant proton conductivity.
To further enhance performance, especially under anhydrous conditions where water is not available to facilitate proton transport, these SPIs can be doped with protic ionic liquids (PILs). These ionic liquids can act as proton conductors themselves and integrate into the polymer matrix. For example, composite membranes made from this compound-containing sulfonated polyimide and a PIL have demonstrated notable proton conductivity. In one study, an SPI/PIL composite membrane reached a proton conductivity of 3-6 mS/cm at 120°C under dry conditions. Another study on a commercial polyimide film impregnated with an ionic liquid reported a conductivity of 0.27 mS/cm at room temperature, which increased to 1.5 mS/cm at 180°C. This approach of combining a mechanically robust and thermally stable polyimide with a proton-conducting ionic liquid is a viable strategy for creating membranes for high-temperature fuel cells.
Table 3: Proton Conductivity of Modified 4,4'-ODA-Based Polyimides
Chemical Compounds and PubChem CIDs
Computational and Theoretical Studies of 4,4 Oxydianiline and Its Polymers
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a foundational tool in computational chemistry and materials science for predicting the properties of a molecule or solid, which are determined by its electronic structure. aps.orgscispace.com Unlike methods that calculate the full many-electron wave function, DFT focuses on the electron density, offering a balance of computational efficiency and accuracy. scispace.comunitn.it This has made it a standard tool for routine calculations on large molecules. aps.org
The electronic properties of materials are governed by their electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are frequently employed to determine these and other electronic parameters for ODA and its derivatives.
In one study, DFT was used to investigate the electronic structures of Schiff bases derived from 4,4'-Oxydianiline (B41483) and various para-substituted halogenated benzaldehydes. researchgate.netugm.ac.idkemdikbud.go.id The theoretical calculations, performed using the Gaussian program, aimed to understand the effect of different halogen substituents (F, Cl, Br, I) on the electronic properties of the resulting imine derivatives. researchgate.netkemdikbud.go.id The study calculated the energies of the HOMO and LUMO orbitals. kemdikbud.go.id Theoretical results indicated that the type of halogen atom at the para position had a minimal effect on the HOMO and LUMO energies of the synthesized Schiff bases, with the exception of bromine. researchgate.netugm.ac.idkemdikbud.go.id This suggests that the fundamental electronic backbone of the this compound moiety dominates the frontier molecular orbitals in these particular derivatives.
The electronic parameters calculated through DFT, such as HOMO and LUMO energies, serve as the basis for predicting a variety of important physical and chemical properties. scispace.comkemdikbud.go.id These properties include ionization potential (I), electron affinity (A), absolute electronegativity (χ), absolute hardness (η), and the electrophilicity index (ω). kemdikbud.go.id
For the Schiff base derivatives of this compound, these properties were calculated from the HOMO and LUMO energy values. kemdikbud.go.id The relationships used are as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Absolute Electronegativity (χ) = (I + A) / 2
Absolute Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These calculated indices provide quantitative measures for the stability, reactivity, and aromaticity of the molecules. kemdikbud.go.id For instance, a larger HOMO-LUMO gap (related to hardness) generally implies higher kinetic stability and lower chemical reactivity. The table below summarizes the predicted physical properties for several this compound imine precursors based on DFT calculations. kemdikbud.go.id
| Derivative Substituent (X) | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|---|---|---|
| -H | -5.657 | -1.893 | 5.657 | 1.893 | 1.882 | 3.775 | 3.784 |
| -F | -5.719 | -1.899 | 5.719 | 1.899 | 1.910 | 3.809 | 3.800 |
| -Cl | -5.786 | -2.112 | 5.786 | 2.112 | 1.837 | 3.949 | 4.250 |
| -Br | -5.698 | -2.152 | 5.698 | 2.152 | 1.773 | 3.925 | 4.341 |
Data sourced from a DFT study on this compound imine precursors. kemdikbud.go.id
Electronic Structure Analysis of this compound Derivatives
Molecular Modeling for Solubility and Interactions
The solubility of monomers like this compound is a critical factor in polymerization processes, particularly for producing high molecular weight polyimides, which often require a solvent-based route. researchgate.netvt.edu Molecular modeling studies can provide a rationale for observed solubility differences in various solvents by examining the intermolecular interactions between the solute (ODA) and the solvent molecules. researchgate.net
A study investigating the solubility of ODA in different organic solvents combined experimental measurements with molecular modeling to explain the results. researchgate.net The solubility of ODA was measured in dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), 2-methoxyethanol (B45455) (EGME), methanol (B129727), and ethanol (B145695) at temperatures from 283.15 K to 323.15 K. researchgate.net The data revealed that ODA has the highest solubility in DMSO, followed by DMAc and DMF. researchgate.net
| Solvent | Solubility of ODA (mole fraction x 10³) at 298.15 K |
|---|---|
| Dimethyl Sulfoxide (DMSO) | 155.89 |
| N,N-Dimethylacetamide (DMAc) | 128.51 |
| N,N-Dimethylformamide (DMF) | 117.82 |
| 2-Methoxyethanol (EGME) | 12.72 |
| Methanol | 7.73 |
| Ethanol | 6.12 |
Data adapted from solubility measurements of this compound. researchgate.net
Molecular modeling was used to understand these differences. The interaction energies between an ODA molecule and various solvent molecules were calculated. These calculations help to quantify the strength of the interactions, which are primarily hydrogen bonds formed by the amino (-NH₂) groups of ODA with the solvent molecules. solubilityofthings.com The stronger the interaction energy, the more favorable the solvation process, leading to higher solubility. The modeling provides a molecular-level explanation for why polar aprotic solvents like DMSO, DMAc, and DMF are superior solvents for ODA compared to alcohols like methanol and ethanol. researchgate.net
Mechanistic Insights into Polymerization via Computational Methods
Computational methods are a vital tool for elucidating the complex mechanisms of polymerization. diva-portal.org They can provide information about reaction energies, transition states, and the influence of various factors on polymer growth, complementing experimental observations. diva-portal.orgfccn.pt
The most common route to forming polyimides from this compound involves a two-step process. vt.edu First, ODA reacts with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent like DMAc or N-methylpyrrolidinone (NMP) at ambient temperatures. vt.edu This step is a nucleophilic addition that forms a soluble poly(amic acid) precursor. vt.edu The second step involves cyclization of the amic acid groups to form the final, stable imide rings, typically through thermal treatment.
Computational studies, such as those using DFT, can model this reaction pathway. diva-portal.org By calculating the Gibbs free energy for the reactants, intermediates, and products, researchers can corroborate the proposed polymerization mechanism. diva-portal.org For the initial poly(amic acid) formation, computational models can analyze the nucleophilic attack of the ODA's amino group on the carbonyl carbon of the dianhydride. vt.edu These models can confirm that the forward reaction to form the amic acid is significantly more favorable than the reverse reaction. vt.edu
Furthermore, computational models can simulate the subsequent imidization step. This allows for the investigation of the energy barriers and reaction intermediates involved in the ring-closure process, providing a detailed picture of how the poly(amic acid) converts to the final polyimide. These theoretical insights are crucial for optimizing reaction conditions, such as temperature and solvent choice, to achieve high molecular weight and defect-free polyimide materials for advanced applications in electronics and aerospace. vt.edunih.gov
Analytical Methodologies for 4,4 Oxydianiline and Its Derivatives
Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 4,4'-Oxydianiline (B41483) and its derivatives. The FT-IR spectrum of this compound exhibits distinct peaks that correspond to specific vibrational modes of its chemical bonds.
Key FT-IR absorption bands for this compound include:
N-H Stretching: Asymmetric and symmetric stretching vibrations of the primary amine (-NH2) groups are observed in the region of 3387-3441 cm⁻¹. researchgate.net
C-O-C Stretching: The ether linkage, a defining feature of ODA, shows strong absorption peaks. A sharp peak appears around 1219-1249 cm⁻¹, with additional bands sometimes observed at approximately 1010 cm⁻¹ and 1087 cm⁻¹. researchgate.netkemdikbud.go.id
N-H Bending: The bending vibration of the primary amine group is typically seen around 1620 cm⁻¹. researchgate.net
Aromatic C-H Stretching: The stretching of C-H bonds in the aromatic rings occurs around 3035-3064 cm⁻¹. kemdikbud.go.id
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are found in the 1487-1590 cm⁻¹ range. kemdikbud.go.id
In the synthesis of derivatives like polyimides from ODA, FT-IR is used to monitor the reaction progress. dtic.milresearchgate.netredalyc.org For instance, the disappearance of the amine and anhydride (B1165640) peaks and the appearance of characteristic imide bands confirm the successful formation of the polyimide. researchgate.net Similarly, in the formation of Schiff bases from ODA, the appearance of the C=N (imine) stretching vibration at approximately 1617-1624 cm⁻¹ is a key indicator of the reaction's success. kemdikbud.go.id
Interactive Table: Characteristic FT-IR Peaks for this compound and its Derivatives
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Source(s) |
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3387-3441 | researchgate.net |
| Primary Amine (-NH₂) | Bending | ~1620 | researchgate.net |
| Ether (Ar-O-Ar) | Stretching | 1219-1249 | researchgate.netkemdikbud.go.id |
| Aromatic C-H | Stretching | 3035-3064 | kemdikbud.go.id |
| Aromatic C=C | Stretching | 1487-1590 | kemdikbud.go.id |
| Imine (C=N) | Stretching | 1617-1624 | kemdikbud.go.id |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within a molecule. This technique is invaluable for the structural confirmation of this compound and its derivatives. kemdikbud.go.idcjps.orgresearchgate.net
In the ¹H-NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the range of δ 6.61-8.02 ppm. kemdikbud.go.id The protons on the benzene (B151609) rings adjacent to the ether linkage and the amine groups have distinct chemical shifts. For example, in some Schiff base derivatives of ODA, the aromatic protons of the ODA moiety appear as doublets at approximately δ 7.08-7.12 ppm and δ 7.34-7.39 ppm. kemdikbud.go.id
The ¹³C-NMR spectrum of this compound and its derivatives shows distinct signals for each unique carbon atom. kemdikbud.go.id The chemical shifts of the aromatic carbons are typically found between δ 115 and 159 ppm. kemdikbud.go.id The carbons attached to the oxygen and nitrogen atoms have characteristic shifts that help in the complete structural assignment. For instance, in some derivatives, the carbon atoms of the imine group (C=N) can be observed. researchgate.net
NMR is also crucial for characterizing polymers derived from ODA. researchgate.netorientjchem.org The changes in the NMR spectra, such as the disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone, confirm polymerization.
Interactive Table: Representative NMR Data for this compound Derivatives
| Nucleus | Derivative Type | Chemical Shift (δ, ppm) | Moiety | Source(s) |
| ¹H | Schiff Base | 7.08-7.12 (d) | Aromatic H (ODA) | kemdikbud.go.id |
| ¹H | Schiff Base | 7.34-7.39 (d) | Aromatic H (ODA) | kemdikbud.go.id |
| ¹H | Schiff Base | 8.67 (s) | Imine H (-CH=N) | kemdikbud.go.id |
| ¹³C | Schiff Base Derivative | 115.63 - 159.01 | Aromatic C | kemdikbud.go.id |
| ¹³C | Schiff Base Derivative | 160.13 - 163.34 | Imine C (-CH=N-) | researchgate.net |
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands related to π→π* transitions within the aromatic rings. kemdikbud.go.idresearchgate.net For instance, in a tetrahydrofuran (B95107) (THF) solvent, these transitions can be observed around 240-252 nm. kemdikbud.go.id In derivatives like Schiff bases, an additional absorption band corresponding to the π→π* transition of the C=N group can be seen at longer wavelengths, typically in the range of 320-326 nm. kemdikbud.go.id The position and intensity of these absorption maxima can be influenced by the solvent and the specific substituents on the aromatic rings. researchgate.netresearchgate.net
Interactive Table: UV-Visible Absorption Maxima (λmax) for this compound Derivatives
| Derivative Type | Transition | Wavelength (nm) | Solvent | Source(s) |
| Schiff Base | π→π* (aromatic rings) | ~252 | THF | kemdikbud.go.id |
| Schiff Base | π→π* (C=N) | 320-326 | THF | kemdikbud.go.id |
| Di-1,3-oxazepine | π→π* (aromatic rings) | 240-252 | THF | kemdikbud.go.id |
| Polyamides | n-π* | 365-394 | NMP | orientjchem.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the separation, identification, and quantification of this compound, particularly at trace levels. researchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. who.intnih.govlcms.czshimadzu.comlcms.czresearchgate.net
In a typical LC-MS analysis, the sample is first injected into an LC system where this compound is separated from other components in the matrix. sielc.com The separated analyte then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. hmdb.ca For this compound, the protonated molecule [M+H]⁺ is often observed. Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity by fragmenting the parent ion and monitoring specific daughter ions. who.intnih.gov This technique is widely applied in analyzing for aromatic amines in various matrices, including textiles and environmental samples. nih.govlcms.czshimadzu.comlcms.czbenettongroup.com
Interactive Table: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Source(s) |
| Precursor Ion (Q1) | 201.2 m/z | nih.gov |
| Product Ion (Q3) | 108.0 m/z | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | hmdb.ca |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from complex mixtures before its detection and quantification.
Gas Chromatography/Mass Spectrometry (GC/MS) for Amine Analysis
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a standard and robust method for the analysis of volatile and semi-volatile compounds, including aromatic amines like this compound. nih.govcoresta.orgenthalpy.comresearchgate.net This technique is frequently used for the determination of aromatic amines that are formed from the reductive cleavage of azo dyes in consumer products like textiles. glsciences.comnih.gov
The analysis often involves an extraction step, followed by derivatization to increase the volatility and thermal stability of the amines. nih.gov For instance, derivatization with reagents like isobutyl chloroformate can be performed. nih.gov The sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. nih.govrestek.com The mass spectrum of this compound typically shows a molecular ion peak at m/z 200. nih.govrestek.com
The European standard method ISO 14362-1 outlines a procedure for detecting certain aromatic amines from azo colorants, which often involves GC/MS analysis. glsciences.com This method has demonstrated high recovery rates (87-119%) and good reproducibility for the analysis of aromatic amines, including this compound. glsciences.com
Interactive Table: GC/MS Data for this compound
| Parameter | Value | Source(s) |
| Molecular Ion (M⁺) | 200 m/z | nih.govrestek.comrestek.com |
| Major Fragment Ion | 108 m/z | nih.gov |
| Derivatization | Sometimes used to improve volatility | nih.gov |
Liquid Chromatography (LC) for Isomer Separation and Quantification
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation and quantification of this compound and its isomers. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the hydrophobicity of the molecule for separation. sepscience.comspringernature.com In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sepscience.comspringernature.com
The separation mechanism relies on the hydrophobic binding of the analyte from the mobile phase to the immobilized ligands on the stationary phase. springernature.com Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases the retention of the compound. springernature.com This can be done isocratically (constant mobile phase composition) or through a gradient (changing mobile phase composition). springernature.comresearchgate.net
For complex samples, such as human urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for analyzing ODA among 40 other aromatic amines. nih.gov In one such method, chromatographic separation was achieved on an Ultra biphenyl (B1667301) column with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. nih.gov This method demonstrated excellent linearity and achieved a limit of detection (LOD) for 4,4'-ODA of 0.025 ng/mL and a limit of quantification (LOQ) of 0.1 ng/mL. nih.gov
The choice of column and mobile phase is critical for resolving isomers. nih.gov Normal-phase HPLC can sometimes offer better resolution for positional isomers that may co-elute in reversed-phase systems due to its sensitivity to small differences in polarity. sepscience.com
Table 1: Example of LC Method Parameters for this compound Analysis
| Parameter | Details | Source |
| Technique | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Column | Ultra biphenyl (100 mm x 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase A | 0.1% formic acid in water:methanol (95:5, v/v) | nih.gov |
| Mobile Phase B | 0.1% formic acid in methanol | nih.gov |
| Detection | Electrospray Ionization Positive Ion Multi-Reaction Monitoring (MRM) | nih.gov |
| Limit of Detection | 0.025 ng/mL | nih.gov |
| Limit of Quantification | 0.1 ng/mL | nih.gov |
Electrochemical Analysis Methods
Electrochemical methods offer a sensitive, simple, and cost-effective alternative to chromatographic techniques for the determination of this compound. nih.gov These methods are often based on the electrochemical oxidation of ODA at the surface of a modified electrode.
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a highly sensitive electroanalytical technique used for quantifying this compound. nih.govmdpi.com This method often involves an initial preconcentration step, where ODA is accumulated onto the surface of a working electrode, followed by a voltammetric scan to measure the oxidation current. nih.gov
One approach utilizes a glassy carbon electrode (GCE) modified with molybdenum disulfide (MoS₂) nanosheets. nih.govnih.gov In this system, an accumulation potential is applied to preconcentrate ODA onto the electrode, which is then transferred to a supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer at pH 5) for the DPV measurement. nih.gov The DPV scan typically ranges from 0.0 V to 0.5 V. nih.gov This method achieved a detection limit of 8 x 10⁻⁸ M. nih.govcornell.edu
Another advanced sensor for ODA detection was developed using a molecularly imprinted polymer (MIP) integrated with a pyrolyzed copper/carbon composite derived from a metal-organic framework (Cu-BTC MOF) and carbon nanotubes (CNTs). mdpi.comresearchgate.net This CNT-2/Cu/C/MIP/GCE sensor demonstrated excellent sensitivity with a detection limit of 0.05 µM and two linear ranges of 0.15–10 µM and 10–100 µM. mdpi.comresearchgate.net The DPV measurements for this sensor were conducted in a 0.1 M phosphate-buffered saline (PBS) solution at pH 7. mdpi.com
Table 2: Performance of DPV-based Sensors for this compound Detection
| Electrode System | Linear Range(s) (M) | Limit of Detection (M) | Supporting Electrolyte | Source |
| GCE/MoS₂ | 2.4 x 10⁻⁷ - 1 x 10⁻⁶ | 8 x 10⁻⁸ | 0.1 M Acetate Buffer (pH 5) | nih.gov |
| CNT-2/Cu/C/MIP/GCE | 1.5 x 10⁻⁷ - 1 x 10⁻⁵; 1 x 10⁻⁵ - 1 x 10⁻⁴ | 5 x 10⁻⁸ | 0.1 M PBS (pH 7) | mdpi.comresearchgate.net |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the interfacial properties of electrode surfaces during the development and operation of electrochemical sensors. mdpi.com It measures the impedance of a system over a range of frequencies, providing information about processes like charge transfer resistance. mdpi.compineresearch.com
In the context of this compound sensors, EIS is used to monitor the changes at the electrode surface at each modification step. nih.govnih.gov For instance, when a bare glassy carbon electrode (GCE) is modified with MoS₂ nanosheets, an increase in the charge-transfer resistance is observed. nih.gov A further significant increase in this resistance occurs after the electropolymerization of ODA on the MoS₂ surface, confirming the accumulation of the analyte. nih.gov In one study, the charge-transfer resistance increased from 418 Ω for the bare GCE to 5100 Ω for the GCE/MoS₂ system. nih.gov
EIS experiments are typically performed in a solution containing a redox probe, such as a mixture of potassium ferrocyanide (K₄[Fe(CN)₆]) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). nih.govmdpi.com The data is often presented as a Nyquist plot, which graphs the real part of the impedance against the imaginary part. mdpi.comresearchgate.net
Cyclic Voltammetry (CV) for Electrochemical Properties
Cyclic Voltammetry (CV) is a fundamental electroanalytical technique used to investigate the redox properties of a chemical species like this compound. wikipedia.org It involves scanning the potential of an electrode linearly with time between two set values and measuring the resulting current. wikipedia.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials and the reversibility of the electrochemical reactions. wikipedia.orgiieta.org
Studies on 4,4'-ODA using a GCE modified with MoS₂ show an oxidation wave at approximately 0.62 V in the first scan. nih.gov In subsequent scans, a new redox pair appears at a lower potential (around 0.27 V), and its intensity increases with each cycle. nih.gov This behavior suggests that the initial oxidation product undergoes electropolymerization and adsorbs onto the electrode surface. nih.gov The linear relationship between the peak current of the new redox pair and the scan rate confirms that the process is adsorption-controlled. nih.gov
CV is also employed to characterize the electrochemical behavior of polyamides derived from this compound. orientjchem.org For example, thin films of these polyamides cast on an indium tin oxide (ITO) electrode exhibit a single redox wave in an electrolyte solution, indicating their electroactive nature. orientjchem.org
Microscopic and Structural Analysis
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the topography of surfaces at the nanoscale. oxinst.comwikipedia.org It works by scanning a sharp tip attached to a cantilever across a sample surface and measuring the forces between the tip and the sample. oxinst.comaps.org This technique is invaluable for characterizing the surface morphology of modified electrodes and polymer films related to this compound.
AFM has been used to characterize the various stages of electrochemical sensor fabrication. nih.govnih.gov Images can confirm the successful deposition of MoS₂ nanosheets onto a glassy carbon electrode and show the changes in surface morphology after the electropolymerization of ODA. nih.govcornell.edu
In polymer science, AFM is used to analyze the surface roughness and morphology of polyimide films. nasa.govmdpi.com Polyimides synthesized from 4,4'-ODA are critical in many advanced applications, and their surface properties can be crucial. researchgate.netwm.edu For example, AFM studies on polyimide films containing zirconia (ZrO₂) showed that the surface roughness varied significantly with the percentage of the inorganic component. nasa.gov Similarly, AFM was used to study the surface of polyimide films functionalized with graphene oxide, revealing how these additives alter the surface structure. wm.edu In another study, the root mean square surface roughness (R_q) of a polyimide film made from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and ODA was measured before and after a mechanical rubbing process, increasing from 0.302 nm to 0.460 nm. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of polymers derived from this compound, XPS is instrumental in confirming the successful synthesis and purity of the polymer.
For instance, the analysis of polyimide films, such as those synthesized from pyromellitic dianhydride (PMDA) and 4,4'-ODA, utilizes high-resolution XPS to study the core electron shakeup states. aip.org This provides insights into the electronic structure of the polymer. Theoretical simulations based on density-functional theory (DFT) calculations for polymers like PMDA-ODA have shown good agreement with experimental XPS data, aiding in the interpretation of the spectra. ubc.ca The combined analysis of valence XPS and X-ray emission spectra (XES) allows for the division of the valence electronic distribution into individual contributions from different molecular orbitals. ubc.ca
In a study of hexafluorodianhydride–oxydianiline (HFDA–ODA) polyimide, XPS was used to determine the elemental composition and stoichiometry of the polymer. aip.orgibm.com The analysis of the carbon 1s spectrum, supported by molecular orbital calculations, provided detailed information about the chemical bonding within the polymer structure. aip.orgibm.com For example, a fully cured HFDA-ODA polymer at 360°C showed a single nitrogen 1s peak at 400.8 eV, indicative of complete imidization. aip.orgibm.com Furthermore, XPS has been employed to follow the imidization reaction of vapor-deposited films of ODA and PMDA on metallic substrates, confirming the formation of the polyimide. dtic.mil
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.czresearchgate.net This method separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules that can penetrate the pores of the column's packing material. shimadzu.cz
In the characterization of polyimides derived from 4,4'-ODA, GPC is essential for assessing the success of the polymerization reaction by measuring the resulting molecular weights. mdpi.comnih.gov For soluble polyimides, GPC measurements are typically performed using an organic solvent like dimethylformamide (DMF) as the eluent and calibrated with polystyrene standards to obtain relative molecular weight values. wikipedia.orgmdpi.com This analysis provides crucial data on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), which significantly influence the polymer's mechanical and thermal properties. researchgate.net For instance, a series of aromatic polyimides based on 3,4ʹ-oxydianiline showed high molecular weights as determined by GPC. mdpi.com
Wide-Angle X-ray Scattering (WAXS) for Crystalline Structure
Wide-Angle X-ray Scattering (WAXS), or Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for investigating the crystalline structure of materials, including polymers. diamond.ac.ukwikipedia.org By analyzing the diffraction pattern of X-rays scattered at wide angles, WAXS provides information about the arrangement of atoms and molecules, allowing for the determination of the degree of crystallinity, crystallite size, and unit cell parameters. wikipedia.orgmeasurlabs.com
In the study of polyimides synthesized using ODA, WAXS is employed to determine whether the resulting polymer is amorphous or semi-crystalline. mdpi.comnih.gov For example, a series of aromatic polyimides based on 3,4ʹ-oxydianiline were analyzed by WAXS, revealing that depending on the dianhydride used, the polymers could have an amorphous or a semi-crystalline structure with degrees of crystallinity ranging from 41% to 52%. mdpi.comnih.gov The WAXS diffractograms of these semi-crystalline polyimides showed distinct peaks corresponding to the ordered regions within the polymer matrix. mdpi.com In contrast, some polyimides based on 4,4'-ODA are known to be amorphous. mdpi.com The method of synthesis can also influence the formation of a crystalline phase, as observed in polyimides where different synthesis routes led to varying degrees of crystallinity. mdpi.com
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of materials at high magnifications. pressbooks.pubtescan-analytics.com It utilizes a focused beam of electrons to scan the sample's surface, generating images that reveal detailed information about surface features, texture, and particle size and shape. pressbooks.pub
For polymers derived from this compound, SEM is used to characterize the morphology of films, fibers, and particles. For instance, in the development of membranes for pervaporation, SEM was used to study the membrane structure of polyimides based on 3,4ʹ-oxydianiline. mdpi.comnih.gov The morphology of polyazomethine polymers synthesized from this compound has also been characterized using SEM. researchgate.net In another application, SEM was used to analyze the morphology of molecularly imprinted polymers (MIPs) designed for the selective determination of 4,4'-ODA, showing a spherical morphology for the MIPs and a rough surface with numerous voids on the modified electrode, which facilitates electron transfer. mdpi.com Furthermore, SEM has been employed to study the morphology of electrospun polyamic acid nanofibers, revealing an entwined network of nanoscale dimension fibers. frontiersin.org
Thermal Analysis Techniques for Polymers
Thermal analysis techniques are essential for characterizing the thermal properties of polymers, including those derived from this compound. These methods measure the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For polyimides containing 4,4'-ODA, DSC is a standard method to determine their glass transition temperatures, which is a critical parameter indicating the upper-use temperature of the amorphous polymer. mdpi.comnih.govnih.govmdpi.comvt.edunasa.gov For example, studies on various polyimides derived from ODA and different dianhydrides have reported Tg values determined by DSC. mdpi.comnih.govmdpi.comvt.edunasa.gov In a study of semicrystalline polyimides, DSC was used to investigate crystallization and melting behaviors, revealing that polyimides based on 4,4'-ODA lost their crystallizability once taken to the melt. nih.gov Another study on polyimides from 3,4'-oxydianiline (B46408) showed glass transition temperatures ranging from 198 to 270 °C, depending on the dianhydride used. mdpi.comnih.gov DSC curves can also indicate the amorphous or semi-crystalline nature of the polymer; the absence of sharp endothermic peaks suggests an amorphous structure. mdpi.com
The following table summarizes the glass transition temperatures (Tg) of various polyimides derived from ODA and its isomers, as determined by DSC.
| Polymer System | Glass Transition Temperature (Tg) | Reference |
| Polyimide from 3,4′-ODA and various dianhydrides | 198 - 270 °C | mdpi.comnih.gov |
| Polyimide from HQDPA/4,4'-ODA | Lost crystallizability after melting | nih.gov |
| Semi-alicyclic PI from HPMDA and 3,4′-ODA (PI-a) | 293.2 °C | mdpi.com |
| Semi-alicyclic PI from HPMDA and 3,4′-ODA (PI-b) | 294.2 °C | mdpi.com |
| Isomeric PI from HPMDA and 4,4′-ODA | 346.8 °C | mdpi.com |
| Polyimides based on DAPI and various dianhydrides | 247 - 368 °C | vt.edu |
| Cardo polyimide with 4,4'-ODA | 273 °C | nasa.gov |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of materials and to study their decomposition behavior.
TGA is a crucial tool for assessing the thermal stability of polymers derived from this compound. The analysis provides key data points such as the temperature at which 5% weight loss occurs (T5%), which is often used as a measure of the onset of thermal decomposition, and the char yield or residual weight at a high temperature. mdpi.com Polyimides based on ODA are known for their high thermal stability, and TGA is used to quantify this property. researchgate.netvt.edu For instance, TGA has been used to characterize the thermal stability of polyimides based on 3,4'-oxydianiline, polyazomethines derived from this compound, and various other polyimide systems. mdpi.comnih.govresearchgate.netmdpi.com
A study on semi-alicyclic polyimides based on hydrogenated pyromellitic dianhydride and 3,4'-oxydianiline showed T5% values of around 488 °C, indicating good thermal resistance. mdpi.com Another study highlighted that a polyimide system based on 6FDA and DAPI exhibited low weight loss at 400°C, comparable to a wholly aromatic polyimide from PMDA and 4,4'-ODA, which is known for its high thermal stability. vt.edu
The table below presents thermal decomposition data for selected polyimides derived from ODA isomers, obtained from TGA.
| Polymer System | T5% (Temperature at 5% Weight Loss) | Tmax (Temperature of Maximum Decomposition Rate) | Residual Weight at 750 °C (Rw750) | Atmosphere | Reference |
| Semi-alicyclic PI from HPMDA and 3,4′-ODA (PI-a) | 487.8 °C | 515.3 °C | - | Nitrogen | mdpi.com |
| Semi-alicyclic PI from HPMDA and 3,4′-ODA (PI-b) | 487.7 °C | 512.8 °C | - | Nitrogen | mdpi.com |
| Cardo polyimide with 4,4'-ODA | > 560 °C | - | - | Air and Nitrogen | nasa.gov |
Thermomechanical Analysis (TMA)
Thermomechanical Analysis (TMA) is a technique used to measure the dimensional changes of a material as a function of temperature, time, and applied force. It is a critical method for characterizing the thermomechanical properties of polymers derived from this compound (ODA), particularly high-performance polyimides. TMA provides valuable data on glass transition temperatures (Tg), coefficients of thermal expansion (CTE), and softening temperatures, which are essential for determining the service temperature and processing conditions of these materials.
In the analysis of polyimides synthesized from ODA and its isomers, TMA is frequently employed to determine their Tg. For instance, a series of aromatic polyimides based on the asymmetrical diamine 3,4′-oxydianiline and various tetracarboxylic acid dianhydrides exhibited glass transition temperatures ranging from 198 to 270 °C. mdpi.comnih.gov These measurements were conducted in penetration mode with a constant load of 0.5 N and a heating rate of 5 °C/min. mdpi.com The TMA curves for these polymers show a distinct deformation associated with the transition from a glassy to an elastic state. mdpi.com
Further studies have demonstrated the versatility of TMA in evaluating various ODA-based polyimide systems. The incorporation of metal ions into polyimide films derived from this compound was found to generally increase the softening temperature as measured by TMA. nasa.gov In another study, novel polyimides prepared from 2,2′-dibromo- and 2,2′,6,6′-tetrabromo-4,4′-oxydianilines showed glass transition temperatures between 251 and 328°C when analyzed by TMA. researchgate.net The coefficients of thermal expansion (CTE) for polyimides are also determined using TMA; for example, measurements have been recorded in the temperature range of 50 to 300 °C at a heating rate of 5 °C/min under a nitrogen atmosphere. acs.org
The chemical structure of the monomers copolymerized with ODA significantly influences the thermomechanical properties. A polyimide film created from benzophenone (B1666685) tetracarboxylic dianhydride (BTDA) and a 90:10 mixture of 4,4'-ODA and p-phenylene diamine (p-PDA) displayed a Tg of 276°C by TMA. nasa.gov Similarly, polyimides containing a flexible ether linkage from the this compound residue have been studied, with Tg values determined by TMA ranging from 210 to 280°C. titech.ac.jp
Research Findings from Thermomechanical Analysis of this compound Derivatives
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is another powerful thermal analysis technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. DTA is used to detect physical and chemical changes involving a heat exchange, such as phase transitions, melting, crystallization, and degradation. For polymers derived from this compound, DTA provides insights into their thermal stability and phase behavior.
The thermal properties of polyamides synthesized using this compound have been evaluated using DTA in conjunction with thermogravimetric analysis (TGA). nih.gov In one study, DTA was used to investigate cyclodextrin (B1172386)/ODA-polyhemiaminal composite polymers. nii.ac.jp The measurements were performed under an argon flow at a heating rate of 10 °C/min up to 500 °C to probe their thermal properties. nii.ac.jp
DTA is also effective in studying nanocomposites based on ODA polymers. For example, in an analysis of poly(4,4'-oxydiphenylene-pyromellitimide) loaded with silica (B1680970) nanoparticles, DTA curves showed changes in slope corresponding to a first-order phase transition in the 300–400 °C range for the neat polyimide. researchgate.net This transition was observed to be less distinct in the nanocomposites, suggesting that the interaction between the nano-silica particles and the polyimide matrix affected the phase behavior. researchgate.net
Furthermore, DTA has been applied to study the degradation of complex copolymer systems. For sulfonated polyimide copolymers derived from monomers including this compound, DTA curves indicated a second degradation stage occurring at temperatures above 450 °C. researchgate.net This demonstrates the utility of DTA in identifying multi-stage thermal decomposition processes, which is crucial for understanding the limits of thermal stability for these advanced materials.
Research Findings from Differential Thermal Analysis of this compound Derivatives
Environmental Fate and Occurrence in Research Contexts Non Toxicological Studies
Pathways of Environmental Release from Industrial Uses
4,4'-Oxydianiline (B41483) (ODA) is primarily released into the environment as a result of its extensive use in manufacturing high-performance polymers. atamanchemicals.comnih.gov Its main application is as a monomer or co-monomer in the synthesis of polyimide and poly(ester)imide resins, which are valued for their thermal stability. atamanchemicals.comchemos.de These polymers are used in a wide array of products, including wire enamels, coatings, films, adhesives, and flame-retardant fibers. atamanchemicals.comchemicalbook.com
Environmental release can occur during several stages of the industrial lifecycle. europa.eu During the manufacturing of ODA itself and its subsequent use in polymerization processes, the compound may be released into various waste streams. nih.govechemi.com The production of plastic products, fabricated metal products, and electrical or electronic equipment are key industrial sectors associated with its use and potential release. atamanchemicals.comeuropa.eu Release pathways include emissions to the atmosphere, discharge into surface waters, and disposal in landfills. nih.govnih.gov
Data from the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) provides insight into the quantities and destinations of these releases. For instance, in 2007, three U.S. facilities reported the release of 2,708 pounds of this compound. The majority of this, 2,149 pounds, was sent to hazardous-waste landfills, while 346 pounds were released to the air and 214 pounds were discharged to surface water. nih.govnih.gov Except for a notable release of 14,663 pounds in 2002, which was primarily directed to on-site landfills, annual environmental releases reported since 1988 have generally ranged between 251 and 3,327 pounds. nih.govnih.gov
The release can occur from its function as a processing aid, during thermoplastic manufacturing, and in the production of articles where it is a component of the polymer structure. atamanchemicals.comeuropa.eu
Reported Environmental Releases of this compound in 2007
| Destination | Quantity (pounds) | Percentage of Total |
|---|---|---|
| Hazardous-Waste Landfills | 2,149 | 79.4% |
| Air | 346 | 12.8% |
| Surface Water | 214 | 7.9% |
| Total | 2,708 | 100% |
Environmental Degradation Pathways
The environmental persistence and transformation of this compound are governed by several abiotic and biotic processes. Its chemical structure, featuring two aniline (B41778) groups linked by an ether bond, dictates its behavior in air, soil, and water.
Atmospheric Degradation: In the atmosphere, this compound is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase component undergoes rapid degradation through reaction with photochemically-produced hydroxyl radicals. nih.govnih.gov The estimated half-life for this atmospheric reaction is approximately 1.8 hours, indicating a relatively short persistence in the air. nih.govechemi.com The portion of the compound adsorbed to particulate matter is removed from the atmosphere via wet and dry deposition. nih.govnih.gov Direct photolysis is not expected to be a significant degradation pathway, as the compound does not absorb light at wavelengths greater than 290 nm. echemi.com
Degradation in Soil: When released to soil, the mobility and degradation of this compound are heavily influenced by its interaction with soil components. As an aromatic amine, it is expected to form strong covalent bonds with humic materials, the organic matter in soil. nih.govnih.gov This binding process significantly reduces its mobility and bioavailability. In soils where such covalent binding does not occur, the compound is expected to have moderate mobility. nih.govnih.govnih.gov
Degradation in Water: In aquatic systems, this compound is expected to adsorb to suspended solids and sediment. echemi.comnih.gov Volatilization from water surfaces is not considered an important environmental fate process due to its low estimated Henry's Law constant. echemi.comnih.gov Similarly, hydrolysis is not a significant degradation pathway because the molecule lacks functional groups that readily hydrolyze under typical environmental conditions. echemi.comnih.gov
Biodegradation: Studies on the biodegradability of this compound suggest it is not readily biodegradable. An OECD Test Guideline 301D study showed a degradation of only 7.6% over 28 days. chemos.de The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 4. echemi.com
Summary of Environmental Degradation Pathways for this compound
| Environmental Compartment | Primary Degradation Pathway | Estimated Half-Life / Rate | Notes |
|---|---|---|---|
| Atmosphere (Vapor Phase) | Reaction with hydroxyl radicals | ~1.8 hours nih.govechemi.com | Particulate-phase removed by deposition. nih.gov |
| Soil | Covalent bonding to humic matter | Not specified | Mobility is low when bound, moderate otherwise. nih.gov |
| Water | Adsorption to solids/sediment | Not specified | Hydrolysis and volatilization are not significant. echemi.comnih.gov |
| Biotic Environment | Biodegradation | 7.6% in 28 days (not readily biodegradable) chemos.de | Low potential for bioconcentration. echemi.com |
Occurrence in Waste Streams Relevant to Material Processing
This compound has been identified in waste streams originating from its production and its use as an intermediate in polymer synthesis. echemi.com The manufacturing processes for polyimides and other high-performance resins can result in the release of unreacted monomers and other by-products into industrial wastewater and solid waste. nih.gov
A significant example of its regulation in waste streams comes from the textile, apparel, leather, and footwear industries. The Zero Discharge of Hazardous Chemicals (ZDHC) Foundation includes this compound on its Manufacturing Restricted Substances List (MRSL). The ZDHC Wastewater Guidelines set specific limits for the compound in industrial effluent, reflecting its potential presence in waste from wet processing and dyeing operations. roadmaptozero.com These guidelines are part of a broader effort to control hazardous chemical discharges in the apparel and footwear supply chain.
The prescribed limits for this compound in industrial wastewater under the ZDHC guidelines are detailed in the table below.
ZDHC Wastewater Limits for this compound
| Parameter | CAS Number | Limit for Direct Discharge (μg/L) | Limit for Indirect Discharge (μg/L) | Required Test Method |
|---|---|---|---|---|
| This compound | 101-80-4 | 0.1 | 0.1 | Reduction step with sodium dithionite, solvent extraction USEPA 8270E and ISO 14362-1 and ISO 14362-3 (if needed) GC/MS and LC/MS/MS roadmaptozero.com |
Disposal of waste materials containing this compound often involves controlled methods. For concentrated or contaminated materials, chemical incineration in a unit equipped with an afterburner and scrubber is a recommended disposal method. nih.gov Solid wastes from manufacturing, such as process residues, may be sent to designated hazardous waste landfills. nih.gov
Industrial and Regulatory Research Perspectives for 4,4 Oxydianiline Academic Focus
Role in Thermoplastic and Polymeric Product Manufacturing
4,4'-Oxydianiline (B41483) (ODA) is a critical monomer and cross-linking agent in the synthesis of high-performance polymers, valued for their exceptional thermal stability. atamanchemicals.comwikipedia.org Its primary application lies in the production of polyimide and poly(ester)imide resins. wikipedia.orgsdlookchem.com A notable example is its use in creating Kapton, a polyimide produced through the condensation of this compound with pyromellitic dianhydride. wikipedia.org These high-temperature resistant resins are integral to manufacturing a wide array of industrial products. atamanchemicals.comsdlookchem.com
The applications of these polymers are diverse, leveraging their ability to withstand extreme temperatures. wikipedia.org They are used in the production of wire enamels, insulating varnishes, coatings, films, and adhesives. atamanchemicals.comwikipedia.org Furthermore, ODA-based polymers are utilized in creating flame-retardant fibers, coated fabrics, and insulation for cables and printed circuits. wikipedia.orgnih.gov The aerospace industry employs these materials in laminates and composites for vehicles. wikipedia.org Other uses include the manufacturing of poly(amide)imide resins for heat-resistant coatings and as an intermediate in the production of epoxy resins. wikipedia.orgsdlookchem.com
Table 1: Applications of this compound-Based Polymers
| Application Category | Specific Product Examples |
|---|---|
| Electronics & Electricals | Wire enamels, insulating varnishes, insulation for cables, printed circuit laminates, passivation layers wikipedia.orgwikipedia.orgnih.gov |
| Coatings & Films | Temperature-resistant coatings, protective films, adhesives atamanchemicals.comwikipedia.org |
| Aerospace & Automotive | Composites for aerospace vehicles, oil sealants and retainers wikipedia.orgnih.gov |
| Fibers & Fabrics | Flame-retardant fibers, coated fabrics wikipedia.org |
Applications in Metal Surface Treatment Products
According to information from the European Chemicals Agency (ECHA), this compound is utilized in the formulation of metal surface treatment products. europa.eueuropa.eu This application is part of its broader use at industrial sites for manufacturing fabricated metal products. europa.eueuropa.eu The specific function within these treatments often relates to the deposition of polymeric films, where the properties of polyimides, derived from ODA, can provide protective and performance-enhancing layers on metal surfaces. These coatings can offer corrosion resistance, electrical insulation, and durability in demanding environments. Release to the environment from this industrial use can occur as a processing aid. europa.eueuropa.eu
Utilization in Photo-Chemical and Semiconductor Industries
The unique properties of this compound make it a valuable compound in both the photo-chemical and semiconductor sectors. atamanchemicals.comeuropa.eueuropa.eu
In the context of photo-chemicals , ECHA documentation lists it as a substance used in this product category. europa.eueuropa.eu Polyimides derived from ODA can be photosensitive, acting as photoresists. These materials are used in photolithography, a key process in manufacturing microelectronics, to create intricate patterns on semiconductor wafers.
Regulatory Frameworks Pertaining to Industrial Use (e.g., REACH Regulation and Tonnage Bands)
The industrial use of this compound is governed by regulatory frameworks designed to ensure the safe handling of chemicals. A prominent example is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. euota.orgchementors.com Under REACH, companies that manufacture or import substances into the European Economic Area (EEA) in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). chementors.com
This compound is registered under REACH and is manufactured in and/or imported to the EEA at a volume of ≥ 10 to < 100 tonnes per annum. europa.eu
REACH employs a system of tonnage bands, which dictates the level of information required for registration. The higher the tonnage of the substance, the more comprehensive the data required to assess its potential risks. chementors.comlabcorp.com
1 – 10 tonnes per year (Annex VII): Requires data on physicochemical properties. Information on short-term ecotoxicology and in vitro toxicology is also needed unless the substance is of low risk. labcorp.com
10 – 100 tonnes per year (Annex VIII): In addition to the lower-tier requirements, this band requires a Chemical Safety Report (CSR) to demonstrate that risks are controlled. chementors.comlabcorp.com
100 – 1,000 tonnes per year (Annex IX): Requires further toxicological and ecotoxicological testing. Registrants must submit a testing proposal for these higher-level tests. labcorp.comcirs-group.com
Over 1,000 tonnes per year (Annex X): The most extensive data requirements, including assessments of long-term and reproductive toxicity. labcorp.comcirs-group.com
Table 2: REACH Tonnage Bands and Corresponding Annexes
| Tonnage Band | Governing Annex | Key Requirement |
|---|---|---|
| 1–10 tonnes/year | Annex VII | Physicochemical and basic toxicology/ecotoxicology data labcorp.com |
| 10–100 tonnes/year | Annex VIII | Chemical Safety Report (CSR) required chementors.comlabcorp.com |
| 100–1,000 tonnes/year | Annex IX | Advanced toxicological/ecotoxicological testing proposals labcorp.comcirs-group.com |
Given its registration in the 10-100 tonnes per year band, dossiers for this compound must include a Chemical Safety Report, detailing how its risks are managed during its manufacture and various industrial uses. europa.euchementors.com
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 7579 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing polyamides using 4,4'-oxydianiline, and how can reaction conditions be optimized?
- This compound reacts with aromatic dicarboxylic acids via polycondensation to form aromatic polyamides. Key parameters include stoichiometric control of monomers, reaction temperature (typically 180–220°C), and the use of catalysts like triphenyl phosphite. Solvent selection (e.g., N-methyl-2-pyrrolidone) and vacuum application during polymerization are critical to achieving high molecular weight and reduced byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound in experimental settings?
- Techniques include:
- Melting point analysis : Verify purity via its melting range (188–192°C) .
- Spectroscopy : Use FT-IR to confirm amine (-NH₂) and ether (-O-) functional groups.
- Chromatography : HPLC or GC-MS to detect impurities (e.g., residual solvents or isomers).
- Elemental analysis : Validate molecular formula (C₁₂H₁₂N₂O) .
Q. What standardized protocols exist for assessing the acute toxicity of this compound in aquatic environments?
- Follow OECD Test Guideline 203 or EPA 712-C-96-335 for acute aquatic toxicity testing. Data from rodent studies indicate an LD₅₀ (oral) of 1,250 mg/kg, with chronic toxicity classified as Category 1 (aquatic hazard). Use Daphnia magna or fish models for ecotoxicological assessments, adhering to JIS Z 7253:2019 safety guidelines for handling .
Advanced Research Questions
Q. How do structural variations in dianhydride comonomers influence the thermal and mechanical properties of polyimides derived from this compound?
- Comparative studies show that terpolyimides synthesized with dianhydrides like ODPA, BPDA, and BTDA exhibit enhanced tensile strength (up to 150 MPa) and glass transition temperatures (Tg > 300°C). The ether linkage in this compound introduces chain flexibility, while rigid dianhydrides (e.g., PMDA) improve thermal stability. Optimize monomer ratios via thermal imidization at 250–300°C under inert atmospheres .
Q. What experimental and computational approaches resolve contradictions in CO₂-induced plasticization mechanisms of 6FDA-ODA polyimide membranes?
- Combine gas permeation experiments (e.g., time-lag method) with molecular dynamics (MD) simulations to model CO₂ diffusion coefficients and free volume distribution. MD studies reveal that CO₂ preferentially interacts with the ether oxygen of this compound, causing chain mobility and plasticization. Validate findings using positron annihilation lifetime spectroscopy (PALS) for free volume analysis .
Q. How does solvent selection impact the imidization kinetics of poly(amic acid) precursors derived from this compound?
- Solvents like NMP (1-methyl-2-pyrrolidinone) form hydrogen bonds with poly(amic acid), delaying imidization until decomplexation occurs at ~150°C. Use DSC to monitor two-stage thermal transitions: decomplexation (endothermic, 100–150°C) followed by imidization (exothermic, 200–300°C). FT-IR tracking of amide-to-imide conversion confirms solvent effects on reaction rates .
Q. What methodologies address discrepancies in carcinogenicity data for this compound across rodent models?
- Long-term feeding studies in rats (NCI-CG-TR-205) show thyroid follicular cell hyperplasia at doses ≥500 ppm, while mice exhibit liver adenomas. To reconcile species-specific outcomes, employ mechanistic toxicology approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
